molecular formula C21H14N2O4 B13779850 Anthranilic acid, N-(8-aminoanthraquinonyl)- CAS No. 82-15-5

Anthranilic acid, N-(8-aminoanthraquinonyl)-

Cat. No.: B13779850
CAS No.: 82-15-5
M. Wt: 358.3 g/mol
InChI Key: RWWUAULELNVOFR-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(8-aminoanthraquinonyl)-, is a specialized chemical compound designed for research and development purposes. This molecule is synthesized by combining an anthranilic acid moiety, a substrate with known versatility in medicinal chemistry and polymer science, with an 8-aminoanthraquinone group, a structure frequently utilized in dyes and advanced materials . This unique hybrid structure positions it as a compound of interest for several potential research avenues. Researchers can explore its application in the development of novel dyes and pigments , given the intrinsic colorant properties of anthraquinone derivatives. Furthermore, its structure suggests potential for creating functional polymers and composites . Anthranilic acid is known to improve the solubility and processability of conductive polymers like polyaniline, while also allowing for post-polymerization modification via its functional groups . The incorporation of the anthraquinone unit could further impart unique optical or electronic properties to such materials. In the realm of pharmaceutical research, the anthranilic acid scaffold is a recognized pharmacophore present in several bioactive molecules, including non-steroidal anti-inflammatory drugs (fenamates) and diuretics like furosemide . While the specific biological activity of Anthranilic acid, N-(8-aminoanthraquinonyl)- is not defined, its structure merits investigation for potential bioactivity. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

82-15-5

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid

InChI

InChI=1S/C21H14N2O4/c22-14-8-3-6-12-17(14)20(25)18-13(19(12)24)7-4-10-16(18)23-15-9-2-1-5-11(15)21(26)27/h1-10,23H,22H2,(H,26,27)

InChI Key

RWWUAULELNVOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4N

Origin of Product

United States

Methodological & Application

"Using Anthranilic acid, N-(8-aminoanthraquinonyl)- as a fluorescent probe for metal ion detection"

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers utilizing N-(8-aminoanthraquinonyl)anthranilic acid (CAS: 82-15-5) as a fluorescent chemosensor.

While specific literature on this exact derivative is niche, its structural homology to amino-anthraquinone and anthranilic acid conjugates identifies it as a prime candidate for detecting paramagnetic transition metals (via quenching) or trivalent cations like Al³⁺ and Cr³⁺ (via Chelation-Enhanced Fluorescence). This guide synthesizes established protocols for this chemotype.

Introduction & Principle

N-(8-aminoanthraquinonyl)anthranilic acid is a donor-acceptor conjugate combining the high quantum yield potential of an anthranilic acid moiety with the photostability and visible-range absorption of an anthraquinone core.

Mechanism of Action

The molecule functions as a tridentate ligand . The binding pocket is formed by:

  • The quinone oxygen (C=O) of the anthraquinone.

  • The secondary amine (-NH-) linker.

  • The carboxylate group (-COOH) of the anthranilic acid.

  • Free State: The probe exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the amine to the anthraquinone fluorophore, or via non-radiative decay caused by bond rotation (vibrational relaxation).

  • Bound State (Metal Complex): Upon binding a metal ion (Mⁿ⁺), the rotation is restricted (rigidification), and the lone pair electrons are engaged in coordination. This inhibits PET and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a "Turn-On" signal.

  • Quenching Mode: For paramagnetic ions like Cu²⁺ or Hg²⁺, the proximity of the metal center promotes Intersystem Crossing (ISC) or energy transfer, leading to fluorescence quenching ("Turn-Off").

Chemical Structure & Properties
PropertyDescription
Chemical Name 2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid
CAS Number 82-15-5
Molecular Formula C₂₁H₁₄N₂O₄
MW 358.35 g/mol
Solubility Soluble in DMSO, DMF; Sparingly soluble in water/ethanol.
Excitation (

)
~480–520 nm (Visible) / ~340 nm (UV)
Emission (

)
~580–650 nm (Red/Orange)

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the probe against a panel of metal ions.

G Start Start: Probe Preparation Stock Stock Solution (10 mM in DMSO) Start->Stock Dilution Working Solution (10-50 µM) in Buffer (HEPES/Tris) Stock->Dilution Screening Metal Ion Screening (Add 10 eq. of M+) Dilution->Screening Decision Fluorescence Change? Screening->Decision Enhancement Turn-On (Al3+, Cr3+) Mechanism: CHEF Decision->Enhancement Increase > 2x Quenching Turn-Off (Cu2+, Hg2+) Mechanism: Paramagnetic Quenching Decision->Quenching Decrease > 50% Titration Titration Experiment (0 -> 50 eq. Metal) Enhancement->Titration Quenching->Titration Analysis Data Analysis (LOD, Binding Constant K) Titration->Analysis

Caption: Workflow for characterizing N-(8-aminoanthraquinonyl)anthranilic acid metal binding.

Materials & Reagents

Reagents
  • Probe: N-(8-aminoanthraquinonyl)anthranilic acid (High Purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC Grade.

  • Buffer: HEPES (pH 7.4) or Acetate Buffer (pH 5.0 for Al³⁺ selectivity).

  • Metal Salts (Perchlorates or Nitrates preferred for solubility):

    • Essential: Al(ClO₄)₃, Cu(ClO₄)₂, Zn(ClO₄)₂, Hg(ClO₄)₂.

    • Screening Panel: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Co²⁺, Ni²⁺, Pb²⁺, Cd²⁺.

Equipment
  • Fluorescence Spectrophotometer: (e.g., Hitachi F-7000, Horiba Fluorolog) with quartz cuvettes (1 cm path length).

  • UV-Vis Spectrophotometer: For absorption ratio measurements.

  • pH Meter: Calibrated to ±0.01 pH units.

Detailed Protocols

Protocol 1: Stock Solution Preparation

Rationale: Anthraquinone derivatives are hydrophobic. A concentrated DMSO stock ensures stability and prevents precipitation upon dilution.

  • Weighing: Accurately weigh 3.58 mg of the probe.

  • Dissolution: Dissolve in 1.0 mL of DMSO to create a 10 mM Stock Solution .

  • Storage: Store in an amber vial at 4°C. Stable for 1 month.

  • Working Solution: Dilute the stock into the appropriate buffer (e.g., 10 mM HEPES, pH 7.4, 50% EtOH/Water v/v) to achieve a final concentration of 10–50 µM .

    • Note: Maintain a consistent organic solvent fraction (e.g., 1% DMSO) to ensure solubility.

Protocol 2: Spectral Profiling (Determination of )

Rationale: Before testing metals, the baseline photophysics must be established.

  • Blank Scan: Measure the buffer-only baseline.

  • Absorbance Scan: Scan the 10 µM probe solution from 250 nm to 700 nm.

    • Expectation: Peaks around 340 nm (Anthranilic) and 480–550 nm (Anthraquinone ICT band).

  • Emission Scan: Exciting at the visible absorbance maximum (e.g., 500 nm), scan emission from 520 nm to 750 nm.

  • Optimization: Adjust slit widths (e.g., 5 nm/5 nm) to obtain an intensity count between 100–800 a.u.

Protocol 3: Metal Ion Screening

Rationale: To identify which metal ion induces a specific spectral response.

  • Preparation: Prepare 10 separate vials containing 2 mL of Probe Working Solution (10 µM).

  • Addition: Add 10 equivalents (100 µM) of different metal cations (Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) to the vials.

  • Incubation: Mix and incubate for 15 minutes at room temperature.

  • Measurement: Record the fluorescence spectra of each vial.

  • Comparison: Plot

    
     at 
    
    
    
    , where
    
    
    is the intensity with metal and
    
    
    is the intensity of the free probe.
    • Target Identification: Look for bars significantly deviating from 1.0.

Protocol 4: Titration & Limit of Detection (LOD)

Rationale: To quantify the sensitivity and binding affinity for the identified target (e.g., Al³⁺).

  • Setup: Place 2.0 mL of Probe Working Solution (10 µM) in the quartz cuvette.

  • Titration: Aliquot small volumes (e.g., 2–5 µL) of the metal stock solution (10 mM) into the cuvette.

    • Concentration Points: 0, 0.1, 0.2 ... 1.0, 1.5, 2.0 ... 10.0 equivalents.

  • Equilibration: Stir for 2 minutes after each addition.

  • Recording: Record the spectrum for each point.

  • LOD Calculation:

    • Plot Fluorescence Intensity (

      
      ) vs. Metal Concentration (
      
      
      
      ).
    • Determine the slope (

      
      ) of the linear region.
      
    • Measure the standard deviation (

      
      ) of the blank (10 measurements of free probe).
      

Mechanism of Sensing (Graphviz Diagram)

The following diagram illustrates the proposed binding mechanism for a Trivalent Cation (e.g., Al³⁺).

Mechanism Probe Free Probe (Flexible, PET Active) Complex Metal-Probe Complex (Rigid, PET Blocked) Probe->Complex Coordination (N, O, O- Donors) WeakFluor Weak Fluorescence (Non-Radiative Decay) Probe->WeakFluor Metal Metal Ion (Al3+ / Cu2+) Metal->Complex StrongFluor Strong Fluorescence (CHEF Effect) Complex->StrongFluor

Caption: Transition from flexible free probe to rigid fluorescent complex upon metal binding.

Data Analysis & Troubleshooting

Data Presentation Table

When reporting results, structure your data as follows:

ParameterValue (Example)Notes
Stokes Shift ~120 nmLarge shift reduces self-absorption.
Binding Constant (

)

Calculated via Benesi-Hildebrand plot.
LOD 50 nMLimit of Detection.
Stoichiometry 1:1Determined via Job's Plot.
Quantum Yield (

)
0.45 (Bound) vs 0.02 (Free)Use Quinine Sulfate as reference.
Troubleshooting Guide
  • Issue: Precipitation upon metal addition.

    • Cause: The metal-ligand complex is insoluble in water.

    • Solution: Increase the organic co-solvent (DMSO/EtOH) ratio to 50% or 60%.

  • Issue: No spectral change.

    • Cause: pH is incorrect. Carboxylate requires deprotonation (pH > pKa ~4.5) to bind, but too high pH (>9) precipitates metal hydroxides.

    • Solution: Maintain pH between 5.0 and 7.4.

  • Issue: Interference from Cu²⁺ when testing Al³⁺.

    • Solution: Add a masking agent like Thiosulfate (binds Cu²⁺) to verify Al³⁺ specificity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6716, Anthranilic acid. Retrieved from [Link]

  • Kumar, N. et al. (2020).Anthraquinone-based chemosensors for metal ion detection: A review. (General reference for anthraquinone mechanisms). Journal of Photochemistry and Photobiology C: Photochemistry Reviews.

Application Notes and Protocols: A Guide to Labeling Proteins with N-(8-aminoanthraquinonyl)-anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a multitude of applications, including immunochemistry, fluorescence microscopy, and flow cytometry.[1][2] The choice of fluorophore is critical and depends on the specific experimental requirements, such as brightness, photostability, and spectral properties.[2] This guide focuses on the application of N-(8-aminoanthraquinonyl)-anthranilic acid, a unique fluorophore combining the structural motifs of anthranilic acid and an aminoanthraquinone. Anthranilic acid derivatives are known for their utility as fluorescent tags, while anthraquinones can exhibit interesting photophysical properties.[3][4][5][6][7]

The protocol herein describes the labeling of primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, through the use of an N-hydroxysuccinimidyl (NHS) ester activated form of N-(8-aminoanthraquinonyl)-anthranilic acid.[8][9][10][11] NHS esters are widely used for protein labeling due to their ability to form stable amide bonds with primary amines in a highly efficient and specific manner under mild conditions.[8][9][10]

Principle of the Reaction

The labeling reaction is a two-step process. First, the carboxylic acid of N-(8-aminoanthraquinonyl)-anthranilic acid is activated to an NHS ester. This activated ester is then reacted with the target protein. The primary amino groups of the protein act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the protein, and the release of N-hydroxysuccinimide.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is required to ensure that the primary amino groups of the protein are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[8][12][13]

Materials and Reagents

Reagent Supplier Comments
N-(8-aminoanthraquinonyl)-anthranilic acid, NHS esterCustom SynthesisEnsure high purity.
Protein of Interest (e.g., IgG antibody)VariousMust be in an amine-free buffer (e.g., PBS) and free of stabilizers like BSA.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichUse high-quality, amine-free solvent.[12][13]
1 M Sodium Bicarbonate Buffer (pH 8.3)In-house preparationCritical for maintaining optimal reaction pH.
Phosphate-Buffered Saline (PBS), pH 7.4VariousFor protein dissolution and purification.
Gel Filtration Column (e.g., Sephadex G-25)GE HealthcareFor separating the labeled protein from free dye.
SpectrophotometerVariousFor determining the degree of labeling.
Protective Equipment (Gloves, Lab Coat, Goggles)Standard laboratory safety practice.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.[8]

Part 1: Preparation of Reagents
  • Protein Solution Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[9] If the protein is already in a buffer, such as PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to 8.0-8.5.[8] Ensure the protein solution is free of any amine-containing substances like Tris or glycine, and stabilizing proteins like bovine serum albumin (BSA).[8]

  • Dye Stock Solution Preparation:

    • Allow the vial of N-(8-aminoanthraquinonyl)-anthranilic acid, NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.[8] This should be done immediately before use as NHS esters are susceptible to hydrolysis.

Part 2: Labeling Reaction

The following diagram illustrates the workflow for the protein labeling procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2.5 mg/mL in pH 8.3 buffer) reaction Combine Protein and Dye (Incubate 1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify via Gel Filtration (e.g., Sephadex G-25) reaction->purify analyze Characterize Labeled Protein (Spectroscopy, DOL calculation) purify->analyze

Caption: Workflow for Protein Labeling.

  • Initiate the Reaction:

    • While gently stirring, add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of a 10-20 fold molar excess of dye is recommended.[12]

    • For example, to label 1 mg of an IgG antibody (MW ~150,000 Da) with a 10-fold molar excess of a dye with a molecular weight of approximately 343.3 g/mol , you would add a specific microgram amount of the dye.[14]

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring.[8] Protect the reaction from light to prevent photobleaching of the fluorophore.

Part 3: Purification of the Labeled Protein

It is crucial to separate the labeled protein from the unreacted dye and byproducts.[15][16] Gel filtration chromatography is a common and effective method for this purpose.[8][13]

  • Prepare the Gel Filtration Column:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4) according to the manufacturer's instructions.

  • Separate the Conjugate:

    • Apply the reaction mixture to the top of the equilibrated column.

    • Elute the protein with PBS. The labeled protein will be in the first colored fraction to elute, as it is larger and passes through the column more quickly. The smaller, unreacted dye molecules will be retained by the resin and elute later.

    • Collect the fractions and visually inspect for the colored, labeled protein.

Part 4: Characterization of the Labeled Protein

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL).

  • Spectroscopic Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the N-(8-aminoanthraquinonyl)-anthranilic acid dye. The λmax for anthraquinone derivatives typically falls in the visible range and will need to be determined experimentally for this specific dye.[17][18]

    • The intrinsic fluorescence of anthraquinone derivatives can be observed with emission bands in the 500-700 nm region.[17]

  • Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula based on the Beer-Lambert law:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Dye Concentration (M) = A_max / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance of the labeled protein at 280 nm.

    • A_max is the absorbance of the labeled protein at the λmax of the dye.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of the dye at its λmax.

    • CF is the correction factor to account for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / A_max of dye).

    The molar extinction coefficient and correction factor for N-(8-aminoanthraquinonyl)-anthranilic acid would need to be determined experimentally.

Storage of Labeled Protein

Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.[8] Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting

Problem Possible Cause Solution
Low DOL - Inactive dye (hydrolyzed NHS ester)- Suboptimal pH- Presence of amine-containing buffers- Use fresh, anhydrous DMSO/DMF for dye stock.- Ensure reaction pH is between 8.0-9.0.- Buffer exchange the protein into an amine-free buffer.
Protein Precipitation - High degree of labeling- Protein instability- Reduce the dye-to-protein ratio in the labeling reaction.- Optimize buffer conditions (e.g., add stabilizing agents).
Free Dye in Final Product - Inefficient purification- Increase the column bed volume for gel filtration.- Repeat the purification step.

Safety and Handling

N-(8-aminoanthraquinonyl)-anthranilic acid is a chemical compound and should be handled with appropriate safety precautions. Anthraquinone and its derivatives may cause skin and eye irritation.[19] Always wear personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.[20][21] Work in a well-ventilated area or a chemical fume hood.[19][21] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19][20][21]

Conclusion

This protocol provides a robust framework for the successful fluorescent labeling of proteins with N-(8-aminoanthraquinonyl)-anthranilic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can generate high-quality fluorescently-labeled protein conjugates for a wide array of downstream applications. The unique spectral properties of the anthraquinone-anthranilic acid scaffold may offer advantages in specific experimental contexts, warranting further investigation into its photophysical characteristics upon protein conjugation.

References

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. The Glen Report, 33(13). Retrieved from [Link]

  • Ling, L. S., et al. (2019). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 48(1), 135-143.
  • Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

  • McHaourab, H. S., Lietzow, M. A., & Hubbell, W. L. (1996). Site-directed spin-labeling and the analysis of proteins by electron paramagnetic resonance spectroscopy provides a powerful tool for identifying sites of contact within protein complexes at the resolution of aminoacyl side chains. Methods in Enzymology, 264, 344-375.
  • Povarov, I. S., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14207.
  • Smith, R. B. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
  • Pozdnyakov, A. S., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1143.
  • De, S., & Sabanayagam, C. R. (2012). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 899, 153–175.
  • Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]

  • Tuma, R., & Vlaskova, H. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical chemistry, 90(15), 9474–9480.
  • Bratek, A., et al. (2013). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. International journal of molecular sciences, 14(1), 1184–1204.
  • Pinto, A. F., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical chemistry, 81(18), 7657–7663.
  • Loba Chemie. (n.d.). ANTHRAQUINONE FOR SYNTHESIS. Retrieved from [Link]

  • Barth, A., et al. (2022).
  • Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. Retrieved from [Link]

  • LibreTexts Biology. (2021, March 23). 15.2: Protein Purification (Activity). Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 27). Anthraquinone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone ROTI®CALIPURE 283-286 °C Melting point standard. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of anthraquinone derivatives (a). The intrinsic.... Retrieved from [Link]

  • BioPharm International. (n.d.). Protein Characterization Through the Stages. Retrieved from [Link]

  • Bertin-Jung, I., et al. (2020). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays.
  • Bioconjugate Chemistry. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Zhou, Y., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics.
  • Weininger, U., et al. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. Journal of biomolecular NMR, 69(1), 13–22.
  • Weininger, U., et al. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. Journal of biomolecular NMR, 69(1), 13–22.
  • McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [¹⁵N]anthranilic acid 4 and its application to selectively.... Retrieved from [Link]

  • PubMed. (2014). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Anthranilic Acid. Retrieved from [Link]

  • PubChem. (n.d.). N-Anthraquinonyl-1-anthranilic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022058916A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Anthranilic Acid Chemical Properties. Retrieved from [Link]

  • EMBL-EBI. (n.d.). anthranilic acid (CHEBI:30754). Retrieved from [Link]

Sources

Application Note: Fluorescence Microscopy with N-(8-aminoanthraquinonyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(8-aminoanthraquinonyl)anthranilic acid (also known as 1-(2-carboxyanilino)-8-aminoanthraquinone or USAF PD-70) represents a class of aminoanthraquinone derivatives with significant potential in fluorescence microscopy. Structurally, it combines the photostable, planar anthraquinone fluorophore with an anthranilic acid moiety. This unique configuration confers three critical properties:

  • Solvatochromism: Sensitivity to local polarity, making it an excellent candidate for lipid membrane and organelle imaging.

  • Metal Chelation: The juxtaposition of the anthranilic acid carboxyl/amine groups with the anthraquinone core creates a binding pocket for divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺), enabling ion sensing applications.

  • DNA Intercalation: The planar tricyclic system allows for potential nucleic acid binding, similar to other anthracyclines (e.g., DRAQ5, Doxorubicin).

This guide provides a comprehensive methodology for preparing, characterizing, and utilizing this probe in live and fixed cell imaging.

Chemical & Spectral Profile

Before initiating biological experiments, it is crucial to understand the physicochemical properties of the probe.

PropertyDescription
Chemical Name N-(8-amino-1-anthraquinonyl)anthranilic acid
CAS Number 82-15-5
Molecular Formula C₂₁H₁₄N₂O₄
Molecular Weight ~358.35 g/mol
Solubility Low in water; Soluble in DMSO, DMF, and organic solvents.
Excitation (Predicted) 520–560 nm (Green/Yellow excitation)
Emission (Predicted) 580–650 nm (Red/Far-Red emission)
Stokes Shift Large (>50 nm), reducing self-quenching and background.
pKa ~4–5 (Carboxylic acid); ~9–10 (Amino group).
Mechanism of Action (DOT Diagram)

Mechanism Probe N-(8-aminoanthraquinonyl) anthranilic acid Environment Cellular Environment Probe->Environment Permeation Binding Interaction Mechanism Environment->Binding Lipid Partitioning (Solvatochromism) Environment->Binding Metal Chelation (Mg2+, Ca2+) Environment->Binding DNA Intercalation (Planar Stacking) Fluorescence Fluorescence Output Binding->Fluorescence ICT Stabilization (Red Shift) Binding->Fluorescence Quantum Yield Enhancement

Figure 1: Mechanistic pathways for fluorescence generation.[1] The probe's emission is modulated by environmental factors (polarity, ions, DNA), leading to Intramolecular Charge Transfer (ICT) stabilization.

Materials & Reagents

  • Fluorophore: N-(8-aminoanthraquinonyl)anthranilic acid (High Purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Buffer: PBS (pH 7.4) or HBSS (with/without Ca²⁺/Mg²⁺).

  • Counterstains: DAPI (Nuclear), WGA-Alexa488 (Membrane), or MitoTracker Green (Mitochondria).

  • Microscope: Confocal or Epifluorescence system equipped with 532 nm or 561 nm lasers/LEDs.

Experimental Protocols

Protocol A: Stock Solution Preparation & Spectral Characterization

Objective: To determine the optimal excitation/emission settings and ensure probe solubility.

  • Preparation:

    • Dissolve 1 mg of probe in 279 µL DMSO to make a 10 mM Stock Solution .

    • Vortex vigorously for 2 minutes. Sonicate for 5 minutes if visible particles remain.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3-6 months.

  • Spectral Scan (Required for Optimization):

    • Dilute stock to 10 µM in three solvents: (a) PBS, (b) Ethanol, (c) Chloroform.

    • Measure Absorbance (300–700 nm) and Fluorescence Emission (Ex = 530 nm).

    • Note: A shift in emission peak between Ethanol (polar) and Chloroform (non-polar) confirms solvatochromic behavior, validating its use as a membrane probe.

Protocol B: Live Cell Staining (Lipids & Organelles)

Objective: To visualize intracellular membranes, lipid droplets, or lysosomes.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa, CHO, or HEK293 cells on glass-bottom dishes (35 mm) to 60-70% confluency.

  • Working Solution:

    • Dilute 10 mM stock to 1–5 µM in pre-warmed HBSS or phenol-red-free media.

    • Critical: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

  • Incubation:

    • Remove growth media and wash cells 1x with HBSS.

    • Add the staining solution.

    • Incubate for 20–30 minutes at 37°C / 5% CO₂.

  • Washing (Optional):

    • For lipid droplet imaging, washing may remove the probe from the target. Image without washing first.

    • If background is high, wash 2x with HBSS.

  • Imaging:

    • Excitation: 532 nm or 561 nm laser.

    • Emission Filter: 570–620 nm (Bandpass) or 570 nm Longpass.

    • Co-staining: Combine with MitoTracker Green (Ex 488 / Em 510) to distinguish mitochondrial localization.

Protocol C: Metal Ion Sensing (In Vitro Titration)

Objective: To test the probe's sensitivity to divalent cations (e.g., Mg²⁺, Zn²⁺).

  • Buffer Preparation: Prepare 10 mM MOPS buffer (pH 7.2), metal-free.

  • Titration:

    • Prepare a 5 µM probe solution in MOPS buffer.

    • Add increasing concentrations of MgCl₂ or ZnCl₂ (0, 10 µM, 100 µM, 1 mM, 10 mM).

  • Measurement:

    • Record fluorescence spectra after each addition.

    • Result: Look for Fluorescence Enhancement (Turn-On) or Quenching (Turn-Off). A spectral shift (e.g., Blue-shift) indicates coordination of the metal to the anthranilic acid moiety.

Workflow Diagram

Workflow Stock Stock Prep (10 mM in DMSO) Dilution Dilution (1-5 µM in HBSS) Stock->Dilution Incubation Incubation (20-30 min, 37°C) Dilution->Incubation Wash Wash Step (Optional, 2x HBSS) Incubation->Wash High Background? Imaging Confocal Imaging (Ex: 561nm, Em: 580-640nm) Incubation->Imaging Direct Imaging Wash->Imaging Analysis Data Analysis (Colocalization/Intensity) Imaging->Analysis

Figure 2: Optimized experimental workflow for live-cell imaging.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.Reduce working concentration to < 5 µM. Ensure DMSO is < 0.1%. Sonicate stock.
Weak Signal Fluorescence quenching or low quantum yield in water.Use organic mounting media (fixed cells) or image in lipid-rich environment. Increase gain/laser power.
Photobleaching High laser intensity.Use lower laser power (1-5%) and reduce exposure time. Use antifade reagents for fixed cells.
Non-specific Binding Hydrophobic interaction with plastic.Use glass-bottom dishes. Add 0.1% BSA to blocking buffer (fixed cells).

References

  • Allen, R. L. M. (1971).[2] Colour Chemistry. Springer US.[2] (Detailed chemistry of anthraquinone dyes and their spectral properties). Link

  • McFarland, S. A., et al. (2016).[3] "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells." Bioorganic & Medicinal Chemistry, 24(5), 1020-1028. (Discusses anthranilic acid fluorescence and derivatives). Link[3]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[2] (Fundamental principles of solvatochromism and ICT probes). Link

  • PubChem Compound Summary. (2026). "N-(8-aminoanthraquinonyl)anthranilic acid (CAS 82-15-5)".[4][5][6] National Center for Biotechnology Information. Link

Disclaimer: This protocol is designed for research use only. N-(8-aminoanthraquinonyl)anthranilic acid is a chemical probe; users must consult the Safety Data Sheet (SDS) and follow institutional safety guidelines.

Sources

"Flow cytometry applications of aminoanthraquinone-based dyes"

[1][2][3]

Part 1: The Aminoanthraquinone Advantage

Executive Summary Aminoanthraquinone-based dyes represent a sophisticated class of fluorescent probes that have transcended their origins as chemotherapeutic agents (e.g., Mitoxantrone) to become indispensable tools in high-content flow cytometry. Unlike traditional DNA intercalators (like Propidium Iodide or DAPI), these molecules offer unique membrane permeability profiles, far-red/near-infrared (NIR) spectral properties, and stoichiometric DNA binding without the requirement for RNase treatment.

For the drug development scientist, these dyes are not merely stains; they are functional reporters. They enable "no-lyse, no-wash" workflows that preserve fragile primary cells, allow for real-time kinetic viability monitoring, and serve as direct substrates for functional multidrug resistance (MDR) transporter assays.

Core Chemical & Spectral Properties[4][5][6][7]

The aminoanthraquinone chromophore provides a high extinction coefficient and resistance to photobleaching. Crucially, the planar tricyclic structure allows for high-affinity intercalation into double-stranded DNA (dsDNA).

DyePermeabilityExcitation (Max)Emission (Max)Key Application
DRAQ5™ Cell-Permeant646 nm (488/633/647 usable)697 nm (Far-Red)Live cell cycle, Nuclear gating
DRAQ7™ Impermeant646 nm (488/633/647 usable)697 nm (Far-Red)Dead cell exclusion, Kinetic cytotoxicity
CyTRAK Orange™ Cell-Permeant510 nm (488 usable)610 nm (Orange)Nucleated cell gating, Diff. staining
Mitoxantrone Cell-Permeant*~607 nm (633/640 usable)~684 nm (Far-Red)ABCG2 (BCRP) Transporter Functional Assay

*Mitoxantrone is a drug substrate actively pumped out by ABCG2; its intracellular accumulation is the readout.

Part 2: Functional Applications & Mechanisms

Live Cell Cycle Analysis (DRAQ5)

Mechanism: DRAQ5 crosses the plasma membrane of intact cells and intercalates stoichiometrically into dsDNA.[1] The Advantage: Unlike PI, it does not require cell fixation or RNase treatment. Its far-red emission (>665 nm) avoids spectral overlap with PE, FITC, and GFP, allowing for robust multi-color cell cycle analysis (e.g., GFP-tagged cell cycle reporters + DNA content).

Kinetic Viability & "Virtual" Gating (DRAQ7)

Mechanism: DRAQ7 is a chemically modified derivative that cannot cross an intact plasma membrane. It only stains nuclei when the membrane is compromised (late apoptosis/necrosis). The Advantage: Because it is non-toxic to live cells and photostable, it can be left in the culture medium for days. In flow cytometry, it permits "real-time" dead cell exclusion without the drift associated with PI. On dual-laser instruments (488nm/633nm), DRAQ7 can be excited by both lasers but emits in the same far-red channel, creating a unique "diagonal" population for dead cells that simplifies gating.

Functional MDR Transporter Assays (Mitoxantrone)

Mechanism: Mitoxantrone is a specific substrate for the ABCG2 (BCRP) transporter. In resistant cancer cells, ABCG2 actively pumps Mitoxantrone out, resulting in low fluorescence. The Assay: By treating cells with a specific ABCG2 inhibitor (e.g., Fumitremorgin C or Ko143), the pumping is blocked, and Mitoxantrone accumulates. The "shift" in fluorescence intensity between inhibitor-treated and untreated samples quantifies transporter function.[2]

Part 3: Visualization of Workflows

Figure 1: The "No-Lyse, No-Wash" Workflow vs. Functional Efflux Assay

This diagram contrasts the streamlined nuclear gating workflow using DRAQ5/CyTRAK Orange against the functional transporter assay using Mitoxantrone.

Gcluster_0Workflow A: Nucleated Cell Gating (DRAQ5/CyTRAK)cluster_1Workflow B: ABCG2 Transporter Assay (Mitoxantrone)WholeBloodWhole Blood/MarrowAddDyeAdd DRAQ5 or CyTRAK(Directly to sample)WholeBlood->AddDyeIncubateIncubate 10-20 min(RT, Dark)AddDye->IncubateAcquireAcquire on Flow Cytometer(Trigger on Far-Red/Orange)Incubate->AcquireCellsSingle Cell SuspensionSplitSplit SampleCells->SplitTube1Tube 1: + Inhibitor(e.g., Ko143)Split->Tube1Tube2Tube 2: Vehicle ControlSplit->Tube2AddMitoAdd Mitoxantrone (20 µM)Tube1->AddMitoTube2->AddMitoEffluxEfflux Period (37°C, 30 min)AddMito->EffluxMeasureMeasure Fluorescence Shift(High = Blocked, Low = Active)Efflux->Measure

Caption: Workflow A demonstrates rapid immunophenotyping without lysis. Workflow B illustrates the functional inhibition assay for ABCG2 transporter activity.

Part 4: Detailed Experimental Protocols

Protocol 1: Live Cell Cycle Analysis with DRAQ5

Objective: To determine DNA content in living cells while maintaining viability for downstream sorting or functional assays.

Reagents:

  • DRAQ5™ Stock: 5 mM aqueous solution.

  • Buffer: PBS (Ca2+/Mg2+ free) or complete culture medium.

Procedure:

  • Preparation: Prepare a single-cell suspension at

    
     cells/mL.
    
    • Note: Do not fix cells. If combining with surface antibodies, stain antibodies first.[3]

  • Staining: Add DRAQ5 directly to the cell suspension.[1][4][5]

    • Standard Concentration: 5 µM (1:1000 dilution).

    • High Density/Viscous Samples: Up to 20 µM may be required.[1][6]

  • Incubation: Mix gently and incubate for 15–30 minutes at Room Temperature (RT) or 37°C in the dark.

    • Expert Insight: 37°C accelerates uptake but may increase cytotoxicity in sensitive lines. Titrate for your specific cell type.[7][1]

  • Acquisition (No Wash): Analyze immediately on the flow cytometer.

    • Laser: 488 nm (blue) or 633/640 nm (red). Red excitation provides better CVs (Coefficient of Variation).

    • Filter: 695LP or 715LP (Far-Red).

    • Linearity Check: Ensure the G2/M peak is exactly 2x the mean fluorescence intensity (MFI) of the G0/G1 peak.

Protocol 2: Functional ABCG2 (BCRP) Assay using Mitoxantrone

Objective: To assess the functional activity of the ABCG2 drug efflux pump.

Reagents:

  • Mitoxantrone: 20 µM working solution.

  • ABCG2 Inhibitor: Ko143 (potent) or Fumitremorgin C (FTC).

  • Control: Verapamil (MDR1 inhibitor) to verify specificity (optional).

Procedure:

  • Harvest: Detach adherent cells with Trypsin-EDTA or harvest suspension cells. Resuspend in complete medium at

    
     cells/mL.
    
  • Inhibitor Pre-treatment: Divide cells into two tubes:

    • Tube A (Inhibited): Add Ko143 (final conc. 1 µM).

    • Tube B (Active): Add vehicle (DMSO).

    • Incubate for 10 minutes at 37°C.

  • Substrate Loading: Add Mitoxantrone to both tubes (final conc. 10–20 µM).

  • Efflux Phase: Incubate for 30–60 minutes at 37°C in the dark.

    • Critical Step: Continuous shaking or rotation prevents cell settling and ensures uniform drug exposure.

  • Termination: Place tubes on ice and add 2 mL cold PBS.

  • Analysis: Centrifuge (300 x g, 5 min), resuspend in cold PBS, and analyze.

    • Excitation: 633/640 nm Red Laser.

    • Emission: 660/20 nm or similar APC/Alexa 647 channel.

    • Readout: Calculate the MDR Activity Factor (MAF) :

      
      
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad CVs (Cell Cycle) Sub-optimal excitation or dye saturation.Switch to 633 nm excitation (better absorption match). Titrate DRAQ5 concentration (too much dye causes non-specific binding).
High Background (Viability) Membrane instability or high laser power.Ensure DRAQ7 concentration is ≤3 µM.[3] Reduce laser power on the red line. Verify cells are not apoptotic due to handling.
Spectral Spillover Overlap with APC/Alexa 647.DRAQ5/7 are very bright. Use a longer pass filter (e.g., 715LP or 780LP) to separate from APC (emission ~660 nm).
No Shift in Efflux Assay Low transporter expression or wrong inhibitor.Verify ABCG2 expression via Western Blot.[8] Ensure Ko143 is fresh. Mitoxantrone is not a substrate for MDR1 (P-gp); use Rhodamine 123 for MDR1.

References

  • Smith, P. J., et al. (2013).[3] "Kinetic viability assays using DRAQ7 probe." Current Protocols in Cytometry. Link

  • Robey, R. W., et al. (2001). "A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2)." FASEB Journal. Link

  • BioStatus. (n.d.). "DRAQ5™ in Flow Cytometry - Technical Guide." BioStatus Application Notes. Link

  • Minderman, H., et al. (2002). "Flow cytometric analysis of mitoxantrone accumulation in cells with overexpression of P-glycoprotein, MRP and MXR." Cytometry. Link

  • Edward, R. (2012). "CyTRAK Orange™ in Flow Cytometry: Nucleated Cell Gating." BioStatus Application Notes. Link

Application Note: Monitoring Enzymatic Activity with N-(8-aminoanthraquinonyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to using N-(8-aminoanthraquinonyl)anthranilic acid (CAS 82-15-5) as a chromogenic and potentially fluorogenic substrate for monitoring enzymatic activity. While historically utilized as a dye intermediate (e.g., C.I. Pigment Blue 66 precursors), its specific structural properties—combining a redox-active anthraquinone core with a fluorescent anthranilic acid moiety—make it a valuable probe for oxidoreductases (laccases, peroxidases) and reductases .

Introduction & Principle

N-(8-aminoanthraquinonyl)anthranilic acid is a bifunctional molecule comprising an anthraquinone chromophore (acting as a redox center and fluorescence quencher) linked to an anthranilic acid (2-aminobenzoic acid) fluorophore.

  • Chemical Structure: The molecule features an anthraquinone ring substituted at the 1-position with an anthranilic acid group (via the amine) and at the 8-position with a primary amine.

  • Mechanism of Action:

    • Chromogenic Monitoring (Absorbance): The anthraquinone moiety exhibits a strong absorbance in the visible region (typically blue/violet,

      
       nm). Enzymatic oxidation (by laccases/peroxidases) or reduction (by azoreductases/quinone reductases) disrupts the conjugated system, leading to decolorization  or a spectral shift .
      
    • Fluorogenic Monitoring (Fluorescence): In the intact molecule, the anthraquinone group quenches the fluorescence of the anthranilic acid moiety (FRET/contact quenching). Enzymatic cleavage or oxidative degradation of the anthraquinone core relieves this quenching, resulting in a turn-on fluorescence signal (

      
       nm, 
      
      
      
      nm).
Target Enzymes & Applications
Enzyme ClassSpecific EnzymesMechanism MonitoredReadout
Oxidoreductases Laccase (EC 1.10.3.2)Radical oxidation of the anthraquinone core.Absorbance Decrease (Decolorization)
Peroxidases HRP, Lignin PeroxidaseOxidative degradation (requires

).
Absorbance Decrease
Reductases Quinone ReductaseReduction to hydroquinone (leuco-form).Absorbance Shift (Blue

Colorless/Yellow)
Proteases Specific AmidasesCleavage of the linker (theoretical).Fluorescence Increase (Release of Abz)
Experimental Design & Protocol
3.1. Materials & Reagents
  • Substrate Stock: 10 mM N-(8-aminoanthraquinonyl)anthranilic acid in DMSO. (Note: The carboxylic acid group aids solubility in mild alkaline buffers, but DMSO is recommended for stock stability).

  • Buffer: 50 mM Sodium Acetate (pH 5.0) or Phosphate Buffer (pH 7.0), depending on enzyme optima.

  • Enzyme: Purified Laccase, Peroxidase, or Cell Lysate.

  • Control: Heat-inactivated enzyme.

3.2. Standard Assay Protocol (Oxidative Decolorization)

This protocol monitors the enzymatic degradation of the anthraquinone core, a standard method for assaying ligninolytic enzymes.

Step-by-Step Workflow:

  • Preparation: Dilute the 10 mM Stock solution to a working concentration of 50–100 µM in the Assay Buffer.

    • Note: Ensure the final DMSO concentration is <1% to avoid enzyme inhibition.

  • Blanking: Set up a spectrophotometer or plate reader at

    
     nm  (verify peak with a scan). Zero with buffer.
    
  • Reaction Initiation:

    • Test: Add 10 µL Enzyme solution to 190 µL Substrate solution.

    • Control: Add 10 µL Buffer or Inactivated Enzyme to 190 µL Substrate solution.

  • Monitoring: Measure Absorbance (

    
    ) every 30 seconds for 10–30 minutes at 25°C (or optimal T).
    
  • Quantification: Calculate the decolorization rate or specific activity.

Calculation:



  • 
    : Change in absorbance per minute.
    
  • 
    : Molar extinction coefficient (experimentally determined, typically 
    
    
    
    for anthraquinones).
  • 
    : Path length (cm).
    
3.3. Fluorogenic "Turn-On" Assay (Advanced)

If oxidative degradation destroys the quencher (anthraquinone) but leaves the anthranilic acid intact:

  • Settings: Excitation: 320 nm | Emission: 420 nm.

  • Procedure: Follow the setup above but monitor Fluorescence Intensity (RFU) .

  • Result: An increase in RFU correlates with the breakdown of the anthraquinone core.

Mechanism & Workflow Visualization

The following diagrams illustrate the assay principle and the experimental workflow.

EnzymaticMechanism Substrate Substrate: N-(8-aminoanthraquinonyl) anthranilic acid (Blue, Quenched) Complex Enzyme-Substrate Complex Substrate->Complex Binding note Anthraquinone acts as a quencher. Oxidation relieves quenching. Substrate->note Enzyme Enzyme (Laccase/Peroxidase) Enzyme->Complex Product1 Oxidized Product (Decolorized) Complex->Product1 Oxidation (Abs Decrease) Product2 Free Anthranilic Acid (Fluorescent) Complex->Product2 Degradation (Fluorescence Increase)

Caption: Mechanistic pathway of enzymatic activation. Oxidation leads to chromophore destruction (Absorbance loss) and potential fluorophore release.

AssayWorkflow Step1 1. Prepare Stock 10mM in DMSO Step2 2. Dilute in Buffer (pH 5.0 - 7.0) Step1->Step2 Step3 3. Add Enzyme (Start Reaction) Step2->Step3 Step4 4. Monitor Signal Step3->Step4 Branch1 Absorbance (590 nm) Step4->Branch1 Standard Branch2 Fluorescence (Ex320/Em420) Step4->Branch2 Optional Result Calculate Kinetic Parameters (Km, Vmax) Branch1->Result Branch2->Result

Caption: Step-by-step experimental workflow for monitoring enzymatic activity.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation Low pH / High ConcentrationThe carboxylic acid (

) may precipitate at acidic pH. Maintain pH > 5.0 or add 5-10% DMSO/Ethanol.
No Signal Change Inactive Enzyme / Steric HinderanceEnsure enzyme is active against bulky substrates. Try a known substrate (e.g., ABTS) as a positive control.
High Background AutoxidationKeep stock solutions in the dark. Use fresh buffer.
Inner Filter Effect High Dye ConcentrationIf monitoring fluorescence, dilute substrate to <10 µM to prevent re-absorption of emission.
Data Analysis

To determine the kinetic parameters (


, 

):
  • Perform the assay at varying substrate concentrations (e.g., 10, 20, 50, 100, 200 µM).

  • Plot the Initial Velocity (

    
    )  (Abs/min) vs. [Substrate] .
    
  • Fit the data to the Michaelis-Menten equation:

    
    
    
References
  • Sigma-Aldrich. Anthranilic acid - CAS 118-92-3 Properties and Applications.

  • PubChem. Compound Summary: N-(8-aminoanthraquinonyl)anthranilic acid (CAS 82-15-5).

  • Champagne, P. P., & Ramsay, J. A. (2005). Contribution of manganese peroxidase and laccase to dye decolorization by Trametes versicolor. Applied and Environmental Microbiology. (Contextual reference for anthraquinone dye assays).

  • Mishra, A., et al. (2011). Laccase: Microbial Sources, Production, Purification, and Potential Biotechnological Applications. Enzyme Research. (Protocol grounding for laccase assays).

Application Notes and Protocols: In Vitro and In Vivo Imaging with N-(8-aminoanthraquinonyl)anthranilic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Fluorophore Integrating Environmental Sensitivity and Structural Targeting

The N-(8-aminoanthraquinonyl)anthranilic acid probe represents a sophisticated class of fluorescent molecules engineered for advanced biological imaging. This probe synergistically combines the structural features of two key fluorophoric moieties: anthranilic acid and an aminoanthraquinone core. Anthranilic acid and its derivatives are recognized for their intrinsic fluorescence, which is highly sensitive to the local environment, making them excellent reporters of molecular interactions and micro-domain polarity.[1][2] The anthraquinone component, a planar polyaromatic system, is a well-established DNA intercalating agent and a core structure in several fluorescent dyes known for their high photostability and cell permeability.[3]

The covalent linkage of these two components is hypothesized to yield a probe with unique photophysical properties, capable of not only targeting specific cellular compartments, such as the nucleus, but also reporting on the local environment within these structures through shifts in its fluorescence emission. This dual-functionality makes N-(8-aminoanthraquinonyl)anthranilic acid probes particularly promising for applications in drug-DNA interaction studies, cell viability assays, and as contrast agents for in vivo tumor imaging.

Mechanism of Action: DNA Intercalation and Environmental Sensing

The primary proposed mechanism of action for N-(8-aminoanthraquinonyl)anthranilic acid probes is the intercalation of the planar anthraquinone moiety between the base pairs of double-stranded DNA (dsDNA).[3] This interaction is driven by π-stacking forces between the aromatic rings of the probe and the DNA bases. Upon intercalation, the probe's mobility becomes restricted, and it is shielded from aqueous quenching, which typically leads to a significant enhancement in fluorescence quantum yield.

Furthermore, the anthranilic acid component of the probe is expected to act as an environmental sensor. Changes in the local polarity, pH, or binding to other biomolecules in the vicinity of the DNA can influence the electronic structure of the fluorophore, potentially leading to shifts in the emission wavelength (solvatochromism) or changes in fluorescence intensity.[1][2] This allows for the qualitative and potentially quantitative assessment of the nuclear environment under various cellular conditions.

cluster_probe Probe Molecule cluster_cell Cellular Environment Probe N-(8-aminoanthraquinonyl) anthranilic acid Cell Cell Membrane Probe->Cell Passive Diffusion DNA dsDNA Probe->DNA Intercalation Nucleus Nucleus Cell->Nucleus Nuclear Localization Fluor Enhanced Fluorescence DNA->Fluor Fluorescence Enhancement & Spectral Shift Start Start: Cultured Live Cells PrepStain Prepare Staining Solution (1-10 µM in medium) Start->PrepStain Wash1 Wash cells with PBS PrepStain->Wash1 Stain Incubate with Probe (15-60 min, 37°C) Wash1->Stain Wash2 Wash cells with PBS (2-3x) Stain->Wash2 Image Image in fresh medium Wash2->Image

Caption: Workflow for live-cell staining with the probe.

Protocol 2: In Vitro Staining of Fixed and Permeabilized Cells

This protocol is suitable for high-resolution imaging and co-localization studies with antibodies.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash cells with PBS, then add 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the probe to access intracellular structures.

  • Washing: Wash the permeabilized cells twice with PBS.

  • Staining: Dilute the probe stock solution in PBS to a final concentration of 1-5 µM. Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Image using a fluorescence or confocal microscope. The stained slides can be stored at 4°C, protected from light.

Protocol 3: Conceptual Framework for In Vivo Imaging

This protocol provides a general framework for using the probe as a contrast agent in preclinical animal models, for example, in tumor imaging. Specific parameters will depend on the animal model, imaging system, and experimental goals.

Materials:

  • N-(8-aminoanthraquinonyl)anthranilic acid probe, sterile and formulated for injection (e.g., in a solution of PBS with a solubilizing agent like DMSO or Cremophor EL)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system

Procedure:

  • Probe Preparation and Administration: Prepare a sterile solution of the probe at a suitable concentration. Administer the probe to the animal, typically via intravenous (tail vein) injection. The typical dose for small molecule probes ranges from 1-10 mg/kg.

  • Biodistribution and Targeting: Allow time for the probe to circulate and accumulate at the target site. This can range from 1 to 24 hours. The planar, lipophilic nature of the probe may lead to accumulation in tumors due to the enhanced permeability and retention (EPR) effect.

  • Image Acquisition: Anesthetize the animal and place it in the imaging system. Acquire fluorescence images at various time points post-injection to determine the optimal imaging window. Use appropriate excitation and emission filters based on the probe's spectral properties.

  • Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., the tumor) and compare it to background signal from other tissues. The signal intensity should correlate with probe accumulation.

  • Ex Vivo Validation (Optional but Recommended): After the final imaging time point, euthanize the animal and excise the tumor and other major organs. Image the excised tissues to confirm the in vivo signal and assess biodistribution.

Start Start: Animal Model Inject Administer Probe (e.g., IV injection) Start->Inject Circulate Circulation & Accumulation (1-24 hours) Inject->Circulate Image In Vivo Fluorescence Imaging Circulate->Image Analyze Quantify Signal in ROI Image->Analyze Validate Ex Vivo Tissue Imaging (Optional) Analyze->Validate End End Analyze->End Final Analysis Validate->End

Sources

Application Notes & Protocols: High-Fidelity Detection of Reactive Oxygen Species Using Aminoanthraquinone Probes

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

A Paradigm Shift in ROS Detection: Beyond the Limitations of General-Purpose Probes

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules derived from oxygen. Once dismissed as mere byproducts of aerobic metabolism, ROS are now recognized as critical signaling molecules in a host of physiological processes.[1][2] However, an imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, a state implicated in the pathogenesis of cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Consequently, the accurate and specific detection of ROS is paramount for researchers in basic science and drug development.

For decades, the field has relied on general oxidative stress indicators like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5][6] While useful, these probes suffer from a lack of specificity, reacting with a wide variety of ROS, and are prone to auto-oxidation, potentially leading to experimental artifacts.[2][7][8] This guide introduces a more sophisticated approach: the use of fluorescent probes built upon the aminoanthraquinone scaffold. These probes offer a robust framework for designing next-generation sensors with improved specificity and photostability, enabling a more precise interrogation of redox biology.

The Aminoanthraquinone Scaffold: A Foundation for Specificity and Performance

The power of aminoanthraquinone probes lies in their unique chemical architecture. The core structure consists of an anthraquinone moiety functionalized with an amino group. This system leverages a fluorescence mechanism known as Intramolecular Charge Transfer (ICT).

  • The "Off" State: In its native, unreacted state, the aminoanthraquinone probe is typically non-fluorescent or weakly fluorescent. The lone pair of electrons on the amino group acts as an electron donor, quenching the fluorescence of the anthraquinone core through a photoinduced electron transfer (PeT) or ICT process.

  • The "On" State: The probe is engineered with a specific "trigger" group that reacts selectively with a particular ROS. This reaction—often an oxidation or cleavage event—chemically modifies the amino group or its substituent. This modification eliminates the quenching effect, "switching on" the potent fluorescence of the anthraquinone fluorophore.[3]

This reaction-based, "turn-on" mechanism provides a high signal-to-background ratio, as the fluorescence is generated directly in response to the target analyte.

Mechanism_of_Action cluster_0 Non-Fluorescent State cluster_1 Fluorescent State Probe_Off Aminoanthraquinone Probe (Quenched - 'Off') Probe_On Oxidized Product (Highly Fluorescent - 'On') Probe_Off->Probe_On Selective Oxidation (ICT Modulation) ROS Specific ROS (e.g., •OH, ONOO⁻) ROS->Probe_On Cellular_ROS_Workflow cluster_workflow Experimental Workflow cluster_controls Essential Controls A 1. Seed Cells Plate cells in appropriate vessel (e.g., 96-well plate, glass-bottom dish) B 2. Experimental Treatment Apply drug, inhibitor, or stimulus A->B C 3. Probe Loading Incubate cells with Aminoanthraquinone Probe (e.g., 5 µM for 30 min at 37°C) B->C D 4. Wash Remove excess probe with warm PBS or media C->D E 5. Image & Quantify Fluorescence Microscopy, Flow Cytometry, or Plate Reader D->E C1 Untreated Control (Baseline ROS) C1->B C2 Positive Control (e.g., H₂O₂ or Menadione) Validates probe response C2->B C3 Negative Control (e.g., N-acetylcysteine + Inducer) Confirms ROS-dependent signal C3->B

Caption: Step-by-step workflow for cellular ROS detection with controls.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Aminoanthraquinone Probe (e.g., Mito-AQ-O2⁻)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • ROS Inducer (Positive Control): e.g., 100 µM H₂O₂ or 50 µM Menadione

  • Antioxidant (Negative Control): e.g., 5 mM N-acetylcysteine (NAC)

  • Instrumentation: Fluorescence microscope, flow cytometer, or microplate reader

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in the desired format (e.g., black, clear-bottom 96-well plate for plate reader analysis; glass-bottom dishes for microscopy). Allow cells to adhere and reach 70-80% confluency.

  • Control Setup:

    • Negative Control: Pre-treat a subset of cells with an antioxidant (e.g., 5 mM NAC) for 1 hour before adding the ROS inducer. This demonstrates that the signal can be quenched, confirming it is ROS-dependent.

  • Induction of Oxidative Stress:

    • Remove media and add fresh media containing your compound of interest or the positive control (e.g., H₂O₂).

    • Incubate for the desired treatment period (this can range from 30 minutes to several hours depending on the experimental question).

  • Probe Loading:

    • Prepare a working solution of the aminoanthraquinone probe in serum-free medium or HBSS at the optimized concentration (e.g., 5 µM).

    • Remove the treatment media from the cells and wash once with warm PBS.

    • Add the probe working solution to all wells and incubate for 30-60 minutes at 37°C, protected from light. [9][10]5. Wash and Image:

    • Remove the probe solution and gently wash the cells twice with warm PBS or HBSS to remove any extracellular probe.

    • Add fresh PBS or imaging buffer to the cells.

  • Data Acquisition:

    • Fluorescence Microscopy: Immediately visualize the cells using the appropriate filter set. Capture images with consistent exposure settings across all conditions.

    • Flow Cytometry: For suspension cells or trypsinized adherent cells, analyze the fluorescence intensity on a per-cell basis using the appropriate laser and emission filter (e.g., 488 nm laser for excitation). [9] * Microplate Reader: Quantify the average fluorescence intensity from each well. [10]

Data Interpretation & Best Practices

  • Normalization: When using a plate reader, it is good practice to normalize the fluorescence signal to cell number using a viability assay (e.g., crystal violet or a DNA-binding dye like Hoechst) performed after the ROS measurement.

  • Relative Comparison: Data should be presented as a fold change in fluorescence intensity relative to the untreated control group.

  • Beware of Artifacts: Always be mindful of potential compound interference. Some test compounds may be autofluorescent at the same wavelengths as the probe. Always run a "compound only" control (cells treated with the compound but without the probe) to check for this.

  • Specificity is Key: The primary advantage of these probes is their specificity. Your experimental design, particularly the in vitro validation (Protocol 1), is crucial for substantiating claims about detecting a specific ROS. [2] By combining the chemical precision of aminoanthraquinone probes with rigorous experimental design, researchers can achieve a deeper and more reliable understanding of the intricate role of ROS in health and disease.

References

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors - MDPI. (2020, February 21). MDPI. [Link]

  • Fluorescent probes for visualizing ROS-associated proteins in disease - PMC - NIH. (2021, August 24). National Center for Biotechnology Information. [Link]

  • Recent Progress in the Development of Small Molecule-Based Fluorescent Probes for Oxidative Stress. (2025, October 17). Scilight Press. [Link]

  • ROS Assay Kit Protocol. (n.d.). OZ Biosciences. [Link]

  • Recent advances in fluorescent probes for the detection of reactive oxygen species. (2025, August 6). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fluorescence Probes for ROS Detection: Overview - MASI Longevity Science. (2025, June 1). MASI Longevity Science. [Link]

  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors - PubMed. (2020, February 21). PubMed. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. [Link]

  • Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. (2025, December 18). Elabscience. [Link]

  • Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022, June 27). Nature Metabolism. [Link]

  • Measuring reactive oxygen and nitrogen species with fluorescent probes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation of the CellRox Deep Red® fluorescent probe to oxidative stress assessment in equine spermatozoa - Animal Reproduction. (n.d.). Animal Reproduction. [Link]

  • Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Development of Novel Fluorescence Probes That Can Reliably Detect Reactive Oxygen Species and Distinguish Specific Species. (n.d.). ResearchGate. [Link]

  • Fluorescence Probes for ROS Detection: Overview. (2025, June 1). MASI Longevity Science. [Link]

  • Reactive Oxygen Species (ROS) Detection | BMG LABTECH. (2026, February 4). BMG LABTECH. [Link]

  • Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA - PubMed. (2026, January 30). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Photophysics & Optimization of Anthraquinone-Anthranilic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Quantum Yield ( ) of N-(8-aminoanthraquinonyl)anthranilic acid

Case ID: #AQ-AA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary

N-(8-aminoanthraquinonyl)anthranilic acid is a donor-acceptor conjugate typically utilized as a dye intermediate or a solvatochromic probe.[1] Users frequently report low quantum yields (


) in polar media.[1] This is rarely a synthesis failure but rather a photophysical feature inherent to 1-aminoanthraquinone (1-AAQ)  derivatives.[1]

The low emission results from two primary non-radiative decay channels:

  • Twisted Intramolecular Charge Transfer (TICT): Rotation around the C-N linker allows the excited state to relax non-radiatively.[1]

  • Intermolecular Hydrogen Bonding: Protic solvents quench the intramolecular charge transfer (ICT) state.[1]

This guide provides a tiered troubleshooting protocol to maximize emission intensity through environmental tuning and structural rigidification.

Module 1: Environmental Tuning (The "Quick Fix")

Before altering your molecule, you must optimize the matrix.[1] Anthraquinone-amine conjugates are notorious for "turning off" in alcohols and water.[1]

Troubleshooting Protocol: Solvent & Matrix Selection
ParameterRecommended ConditionScientific Rationale
Solvent Polarity Non-polar / Aprotic (e.g., Toluene, Dichloromethane, DMSO)Polar protic solvents (MeOH, Water) form H-bonds with the anthraquinone carbonyls and the amine, promoting Internal Conversion (IC) over fluorescence.[1]
Viscosity High (e.g., Glycerol, PEG-400, Ethylene Glycol)Increasing viscosity restricts the rotation of the anthranilic acid moiety relative to the anthraquinone core, suppressing the TICT non-radiative pathway.[1]
pH (Protonation) Neutral to Basic (pH 7–9)The carboxylic acid on the anthranilic moiety must be deprotonated (carboxylate) to maximize electron donation, or fully protonated in non-aqueous media to prevent quenching.[1] Avoid zwitterionic states which often suffer from aggregation.[1]
Concentration < 10 µM Anthraquinones are planar and prone to

-

stacking.[1] Aggregation Caused Quenching (ACQ) occurs at high concentrations.[1]
Diagnostic Workflow

Use the following logic flow to diagnose the cause of low quantum yield in your specific setup.

TroubleshootingFlow Start Low Quantum Yield (< 1%) SolventCheck Is Solvent Protic? (EtOH, Water) Start->SolventCheck AggCheck Concentration > 10µM? SolventCheck->AggCheck No Action1 Switch to Toluene/DCM (Remove H-bond quenching) SolventCheck->Action1 Yes ViscosityCheck Is Matrix Fluid? AggCheck->ViscosityCheck No Action2 Dilute or add Surfactant (Prevent ACQ) AggCheck->Action2 Yes Action3 Increase Viscosity (Suppress TICT) ViscosityCheck->Action3 Yes

Figure 1: Decision tree for diagnosing low fluorescence intensity based on environmental factors.

Module 2: Structural Modification (The "Root Cause")

If environmental tuning is insufficient, the issue is likely the flexible rotation of the N-(8-aminoanthraquinonyl) linkage. The most effective way to boost quantum yield permanently is to chemically rigidify the molecule.[1]

The Cyclization Strategy

The anthranilic acid moiety contains a carboxylic acid ortho to the amine linker.[1] This is a "pre-organized" system for cyclization.[1] Converting the open N-(8-aminoanthraquinonyl)anthranilic acid into a fused acridone or ceramidonine-type system eliminates the rotational freedom that kills fluorescence.[1]

Mechanism of Action
  • Open Form (Current): Energy absorbed

    
     Rotation around C-N bond 
    
    
    
    Non-radiative decay (Heat).[1]
  • Cyclized Form (Target): Energy absorbed

    
     Rigid frame prevents rotation 
    
    
    
    Radiative decay (Fluorescence).[1]
Chemical Pathway Visualization

CyclizationPath Precursor Open Form: N-(8-aminoanthraquinonyl)anthranilic acid (Flexible, Low Φ) Process Acid-Catalyzed Cyclization (e.g., Polyphosphoric Acid / H2SO4) Precursor->Process Dehydration Product Fused Ring System (Ceramidonine / Acridone Derivative) (Rigid, High Φ) Process->Product Mechanism Mechanism: Removal of TICT pathway Planarization of π-system Product->Mechanism Result

Figure 2: Structural rigidification strategy to eliminate vibrational quenching pathways.[1]

Frequently Asked Questions (FAQ)

Q1: I observe a red-shift in emission but a decrease in intensity when I add water. Why?

A: This is the classic signature of an Intramolecular Charge Transfer (ICT) state.[1] Water stabilizes the highly polar excited state (lowering its energy, causing a red shift) but simultaneously quenches it via intermolecular hydrogen bonding.[1]

  • Fix: If you must work in aqueous media, encapsulate the dye in micelles (e.g., SDS or CTAB) or cyclodextrins to shield it from bulk water while maintaining solubility.[1]

Q2: My compound precipitates when I try to concentrate it for better signal.

A: Anthraquinone derivatives are planar and suffer from Aggregation Caused Quenching (ACQ).[1]

  • Fix: Do not increase concentration. Instead, increase the quantum yield of the individual molecules using the solvent methods above. Alternatively, add bulky side chains (e.g., tert-butyl groups) to the anthranilic ring to sterically disrupt

    
    -stacking.[1]
    
Q3: Is the carboxylic acid group on the anthranilic acid part essential for fluorescence?

A: In the "open" form, the carboxylic acid often contributes to quenching via proton transfer or rotation. However, it is the handle required for cyclization.[1]

  • Tip: If you do not intend to cyclize the molecule, converting the carboxylic acid to a methyl ester or amide may reduce quenching caused by the free proton, potentially increasing

    
     slightly.[1]
    

References

  • Photophysics of Aminoanthraquinones

    • Title: Intramolecular Hydrogen Bonding in 1,8-Dihydroxyanthraquinone and 1-Aminoanthraquinone Studied by Picosecond Fluorescence.[1][2][3]

    • Source: The Journal of Physical Chemistry B (ACS).[1]

    • Significance: Establishes that 1-aminoanthraquinones have single-minimum potentials and are quenched by internal conversion in the absence of rigidification.[1]

    • URL:[Link][1]

  • Aggregation & Triplet Yields

    • Title: Aggregation Suppresses Internal Conversion and Enhances Triplet Yield in π-Rich Dyes.[1][4][5]

    • Source: ChemRxiv / ACS.[1]

    • Significance: Explains how aggregation affects excited state dynamics in anthraquinone deriv
    • URL:[Link][1][3][6][7]

  • Anthranilic Acid Reactivity

    • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives.[1][8][9]

    • Source: KTH Royal Institute of Technology (Core.ac.uk).[1]

    • Significance: Details the cyclization pathways of anthranilic acid derivatives into rigid heterocycles (quinazolines/acridones).
    • URL:[Link]

  • General Anthraquinone Fluorescence

    • Title: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes.
    • Source: Liberty University Scholars Crossing.[1]

    • Significance: Provides comparative data on Stokes shifts and quantum yields for anthraquinone cores.
    • URL:[Link][1]

Sources

"Addressing background fluorescence in experiments with aminoanthraquinone dyes"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Aminoanthraquinone (AAQ) fluorophores. AAQs (e.g., Doxorubicin, Mitoxantrone, DRAQ5™, and various substituted 1-aminoanthraquinones) are potent tools for nuclear imaging and drug tracking. However, they present a unique photophysical challenge: Solvatochromism .

Unlike rigid fluorophores (e.g., Fluorescein), AAQs possess a flexible amino group that facilitates Intramolecular Charge Transfer (ICT). This makes their fluorescence emission highly sensitive to the polarity of their environment.[1] In a hydrophobic environment (like a cell membrane or protein pocket), they often fluoresce intensely and blue-shift; in aqueous buffers, they may quench or red-shift.

The Core Problem: Users often mistake hydrophobic non-specific binding (high background) for specific nuclear signals, or lose signal entirely due to aqueous quenching. This guide addresses these artifacts.

Module 1: Diagnostic Framework (The "Why")

Before optimizing, you must diagnose the source of your noise. AAQ background is rarely random; it is usually chemically deterministic.

FAQ 1: Why does my emission peak shift between solvents or compartments?

Answer: This is the hallmark of AAQ solvatochromism. The amino group twists in the excited state (Twisted Intramolecular Charge Transfer or TICT).[1][2]

  • Non-polar environment (Lipid membranes): The dye is stabilized, often resulting in higher quantum yield and a blue-shifted emission (shorter wavelength).

  • Polar environment (Cytosol/Buffer): The dye relaxes, resulting in a red-shifted emission (longer wavelength) and often significant quenching (reduced intensity).

Implication: If your background is bright and "blue-shifted" relative to your expected signal, your dye is trapped in lipid membranes.

Solvatochromism Start Excitation of AAQ Process_ICT Intramolecular Charge Transfer (ICT) Start->Process_ICT Env_Polar High Polarity (Aqueous Buffer) Result_Red Red Shifted Emission (Potential Quenching) Env_Polar->Result_Red Env_NonPolar Low Polarity (Lipid Membrane) Result_Blue Blue Shifted Emission (High Intensity Noise) Env_NonPolar->Result_Blue Process_ICT->Env_Polar Solvent Relaxation Process_ICT->Env_NonPolar Rigid Environment

Figure 1: The mechanism of solvatochromism in AAQs. Understanding this helps distinguish membrane trapping (noise) from specific binding.

Module 2: Sample Preparation & Staining Protocols

Protocol A: The "Dual-Wash" System for Fixed Cells

Issue: High cytoplasmic background in fixed cells caused by hydrophobic retention of the dye. Solution: A standard PBS wash is too polar to remove hydrophobic AAQs stuck in membranes. You must use a detergent-based "stripping" wash.

Step-by-Step:

  • Stain: Incubate cells with AAQ (1–5 µM) for 10–20 mins.

  • Wash 1 (The Strip): Wash briefly (2 mins) with PBS + 0.1% Triton X-100 .

    • Mechanism:[1][2][3][4][5] The detergent forms micelles that solubilize the hydrophobically bound dye from the cytoplasm/membranes without displacing the high-affinity DNA-intercalated dye [1].

  • Wash 2 (The Rinse): Wash 2x with standard PBS to remove detergent.

  • Mount: Use a non-glycerol based mountant if possible, or image immediately in PBS.

Protocol B: Quenching Extracellular Fluorescence (Flow Cytometry)

Issue: In flow cytometry, AAQs (like Doxorubicin) stick to the cell surface, making it impossible to distinguish internalized drug from surface-bound drug. Solution: Use Trypan Blue (TB) as a resonance energy transfer (RET) quencher. TB absorbs the fluorescence of many green/red fluorophores and is cell-impermeable (in live cells).

The "TB-Quench" Workflow:

  • Incubate: Treat cells with fluorescent AAQ drug/dye.

  • Acquire (Pre-Quench): Run a small aliquot to establish total fluorescence (Surface + Internal).

  • Quench: Add Trypan Blue (0.4% solution) to a final concentration of 0.002% to 0.02% (approx. 20–200 µg/mL) directly to the sample tube [2]. Do not wash.

  • Acquire (Post-Quench): Run immediately.

    • Result: Surface fluorescence is quenched.[6] Remaining signal is intracellular.[6]

Note: Trypan Blue fluoresces in the far-red (FL3/FL4) channel (~660 nm) when bound to proteins [3]. Ensure your AAQ detection channel does not overlap, or compensate accordingly.

FlowCytometryQuench Step1 Cell Suspension + AAQ Dye Step2 Add Trypan Blue (0.002% Final Conc.) Step1->Step2 Decision Is Dye Internalized? Step2->Decision TB cannot enter live cells Outcome_Surface Surface Bound: Fluorescence QUENCHED (Dark) Decision->Outcome_Surface Extracellular Contact Outcome_Internal Internalized: Fluorescence RETAINED (Bright) Decision->Outcome_Internal Protected inside Membrane

Figure 2: Logical workflow for distinguishing surface vs. internal signal using Trypan Blue quenching.

Module 3: Advanced Troubleshooting

FAQ 2: My tissue sections have high autofluorescence in the AAQ channel.

Diagnosis: AAQs often emit in the orange/red spectrum (550–650 nm), which overlaps heavily with lipofuscin and collagen autofluorescence. Remedy:

  • Sudan Black B Treatment: Treat tissue with 0.1% Sudan Black B in 70% ethanol for 20 minutes after immunostaining but before mounting. This quenches lipofuscin autofluorescence effectively [4].

  • Photobleaching Pre-treatment: If Sudan Black interferes with your specific dye, expose the slide to a high-intensity white LED array for 24–48 hours prior to staining. This irreversibly photobleaches the tissue autofluorescence while preserving antigenicity [5].

FAQ 3: I see "spotty" fluorescence in the media/buffer.

Diagnosis: Aggregation. AAQs are planar aromatic structures that love to "stack" (pi-pi stacking). Stacked dyes often have altered spectral properties or self-quench. Remedy:

  • Predilution: Never add concentrated dye (in DMSO) directly to aqueous media. Dilute it 1:100 in an intermediate solvent (e.g., Ethanol or 50% DMSO/PBS) before the final addition to the cell media.

  • Sonication: Sonicate the stock solution for 5 minutes before use to disrupt aggregates.

Module 4: Data Presentation & Analysis[7][8]

When reporting AAQ data, you must account for the "Signal-to-Noise" (SNR) rather than raw intensity, due to the background issues described above.

Recommended Control Table:

Control TypePurposeExpected Result
Unstained + Solvent Measure AutofluorescenceBaseline noise (define "zero").
AAQ + Excess DNA Maximize Specific SignalDefines the "Saturated" signal level.
AAQ + DNase Treat Measure Non-Specific BindingSignal should disappear. If high, you have hydrophobic trapping.
AAQ + Trypan Blue Surface vs. Internal (Flow)Drop in signal indicates % surface binding.

References

  • Bio-Techne. (2024). Flow Cytometry Troubleshooting Guide: Cell Fixation and Permeabilization.[7]Link

  • Mosqueira, D., et al. (2014). Trypan blue exclusion assay by flow cytometry.[6][8][9] Brazilian Journal of Medical and Biological Research, 47(4). Link

  • AAT Bioquest. (2020). Why does trypan blue quench FITC or GFP in flow cytometry?Link

  • Gene Target Solutions. (2020). Background Reducers for Improved Fluorescent Stains.[5]Link

  • Du, J., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Neuroscience Methods. Link

  • Müller, C., et al. (2009). Intramolecular Hydrogen Bonding in 1-Aminoanthraquinone Studied by Picosecond Time-Resolved Fluorescence Spectroscopy. Spectrochimica Acta Part A. Link

Sources

"Reducing non-specific binding of N-(8-aminoanthraquinonyl)anthranilic acid probes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(8-aminoanthraquinonyl)anthranilic acid probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during experimentation. Our goal is to empower you with the knowledge to overcome challenges related to non-specific binding and achieve high-quality, reproducible results.

Introduction to N-(8-aminoanthraquinonyl)anthranilic Acid Probes

N-(8-aminoanthraquinonyl)anthranilic acid is a fluorescent probe belonging to the anthraquinone family of compounds. Its structure, characterized by a planar polyaromatic system, allows it to intercalate with biomolecules, making it a valuable tool in various biological assays.[1] However, the very properties that make these probes effective can also contribute to non-specific binding, leading to high background signals and potentially confounding data. This guide will walk you through the causes of non-specific binding and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is N-(8-aminoanthraquinonyl)anthranilic acid?

N-(8-aminoanthraquinonyl)anthranilic acid is a fluorescent dye. Its chemical formula is C21H14N2O4, and its IUPAC name is 2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid.[2] It is also known by synonyms such as N-(8-Amino-1-anthraquinonyl)anthranilic acid.[2] Like other anthraquinone derivatives, it is used in various biomedical applications due to its fluorescent properties.[1]

Q2: What are the primary applications of this probe?

Derivatives of anthranilic acid and anthraquinones are utilized in a wide range of applications, including as anticancer agents due to their ability to bind to G-quadruplex DNA, and as fluorescent probes for detecting specific ions.[3] Anthranilic acid itself is a precursor in the biosynthesis of tryptophan.[4][5] The specific applications of N-(8-aminoanthraquinonyl)anthranilic acid will depend on the experimental context, but it is generally used as a fluorescent probe in cellular imaging and other biological assays.

Q3: What causes the probe to bind non-specifically?

Non-specific binding of fluorescent probes like N-(8-aminoanthraquinonyl)anthranilic acid can arise from several factors:

  • Hydrophobic Interactions: The planar aromatic structure of the anthraquinone core can lead to hydrophobic interactions with various cellular components, causing the probe to adhere to unintended targets.

  • Electrostatic Interactions: The presence of amino and carboxylic acid groups makes the molecule amphoteric, meaning it can carry both positive and negative charges depending on the pH.[4] This can lead to electrostatic attraction to charged molecules and surfaces within the cell or on the substrate.

  • Probe Aggregation: At higher concentrations, anthraquinone derivatives have a tendency to self-aggregate.[6] These aggregates can become trapped in cellular compartments or adhere to surfaces, leading to intense, localized background fluorescence.

  • Probe Concentration: Using a probe concentration that is too high is a common cause of increased background signal.[7]

Troubleshooting Guide: Reducing Non-Specific Binding

This section provides a systematic approach to diagnosing and resolving issues with non-specific binding of your N-(8-aminoanthraquinonyl)anthranilic acid probes.

Problem 1: High Background Fluorescence Across the Entire Sample

High background fluorescence that appears uniformly across your sample is often a sign of issues with your staining buffer, washing steps, or probe concentration.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Probe Concentration Too High Excess probe molecules that do not bind to the target will be present in the solution, contributing to background.Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with a lower concentration than recommended and incrementally increase it.[7]
Inadequate Washing Insufficient washing will not effectively remove unbound probe molecules.Increase the number and duration of wash steps after probe incubation. Use a gentle agitation during washing to improve efficiency.
Inappropriate Buffer Composition The pH and ionic strength of your buffer can influence non-specific electrostatic interactions.Optimize your buffer's pH to be near the isoelectric point of your target to minimize charge-based interactions. Increasing the salt concentration (e.g., with NaCl) can also help to shield electrostatic interactions.
Presence of Endogenous Peroxidases (if using enzymatic amplification) Some tissues have endogenous peroxidase activity that can lead to non-specific signal generation.Inactivate endogenous peroxidances by treating the sample with a quenching solution (e.g., hydrogen peroxide) before probe incubation.[8]
Problem 2: Punctate or Aggregated Staining

The appearance of bright, punctate spots or aggregates of fluorescence is a strong indicator of probe precipitation or aggregation.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Probe Aggregation As mentioned, anthraquinone derivatives can self-aggregate, especially at high concentrations or in buffers with suboptimal solubility.[6]Centrifuge the probe solution at high speed before use to pellet any aggregates and use the supernatant for staining. Consider adding a non-ionic surfactant, such as Tween-20 (at a low concentration, e.g., 0.05%), to your staining and wash buffers to help prevent aggregation and reduce hydrophobic interactions.
Sample Drying Allowing the sample to dry out at any point during the staining protocol can cause the probe to precipitate and bind non-specifically.Ensure the sample remains hydrated throughout the entire procedure. Use a humidified chamber during incubation steps.
Problem 3: Weak Specific Signal with High Background

This is a challenging issue that indicates a poor signal-to-noise ratio. The goal is to enhance the specific signal while simultaneously reducing the background.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Suboptimal Blocking Inadequate blocking of non-specific binding sites on the sample allows the probe to adhere to these areas.Use a blocking agent to saturate non-specific binding sites before adding the probe. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. The choice and concentration of the blocking agent may need to be optimized for your specific application.
Incorrect Imaging Settings Improper microscope settings can lead to the appearance of high background.Optimize the gain and exposure time on your microscope to maximize the signal from your target while minimizing the background noise.[9] Ensure you are using the correct excitation and emission filters for the N-(8-aminoanthraquinonyl)anthranilic acid probe.[7]
Photobleaching Overexposure to the excitation light can cause the specific signal to fade, making the background appear more prominent.Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to help preserve the fluorescence signal.[10]

Experimental Workflow & Protocols

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues.

Troubleshooting_Workflow cluster_start Start cluster_problem_ID Problem Identification cluster_solutions Troubleshooting Steps cluster_end Outcome Start High Non-Specific Binding Observed Problem_ID Characterize the non-specific binding: - Uniform background? - Punctate staining? - Weak signal? Start->Problem_ID Solution1 Optimize Probe Concentration (Titration) Problem_ID->Solution1 Uniform Background Solution4 Implement Blocking Step (e.g., BSA) Problem_ID->Solution4 Weak Signal Solution5 Check for Probe Aggregation (Centrifuge probe solution) Problem_ID->Solution5 Punctate Staining Solution2 Improve Washing Protocol (Increase number/duration) Solution1->Solution2 Solution3 Modify Buffer Composition (Adjust pH, add salt/surfactant) Solution2->Solution3 Solution3->Solution4 End Reduced Non-Specific Binding Improved Signal-to-Noise Ratio Solution4->End Solution5->Solution3

Caption: A flowchart outlining the systematic approach to troubleshooting non-specific binding.

Step-by-Step Protocol for Reducing Non-Specific Binding

This protocol provides a general framework. You may need to optimize specific steps for your experimental system.

  • Sample Preparation:

    • Prepare your cells or tissue sections according to your standard protocol.

    • Ensure samples are properly fixed and permeabilized if required for your target.

  • Blocking (Recommended):

    • Prepare a blocking buffer (e.g., 1-5% BSA in Phosphate Buffered Saline - PBS).

    • Incubate your sample in the blocking buffer for at least 30-60 minutes at room temperature in a humidified chamber.

  • Probe Preparation:

    • Prepare your working solution of N-(8-aminoanthraquinonyl)anthranilic acid probe in an appropriate buffer.

    • Crucially, centrifuge the working solution at >10,000 x g for 10 minutes to pellet any aggregates. Use only the supernatant for staining.

  • Probe Incubation:

    • Remove the blocking buffer from your sample (do not wash).

    • Add the clarified probe solution to your sample and incubate for the desired time and temperature, protected from light.

  • Washing:

    • Prepare a wash buffer. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20 in PBS).

    • Remove the probe solution and wash the sample 3-5 times with the wash buffer for 5-10 minutes each time with gentle agitation.

  • Mounting and Imaging:

    • Mount your sample with an anti-fade mounting medium.

    • Image your sample using the appropriate filter sets for the probe, optimizing the microscope settings for the best signal-to-noise ratio.

Mechanism of Action for Blocking Agents

The following diagram illustrates how blocking agents work to reduce non-specific binding.

Blocking_Mechanism cluster_unblocked Without Blocking Agent cluster_blocked With Blocking Agent Unblocked_Surface Sample Surface with Non-Specific Sites Probe_NSB Probe (Non-Specific Binding) Unblocked_Surface->Probe_NSB Binds non-specifically Target Target Molecule Unblocked_Surface->Target Probe_SB Probe (Specific Binding) Target->Probe_SB Binds specifically Blocked_Surface Sample Surface with Non-Specific Sites Blocked Blocking_Agent Blocking Agent (e.g., BSA) Blocked_Surface->Blocking_Agent Occupies non-specific sites Target_Blocked Target Molecule Blocked_Surface->Target_Blocked Probe_SB_Blocked Probe (Specific Binding) Target_Blocked->Probe_SB_Blocked Binds specifically

Caption: How blocking agents prevent non-specific probe binding.

References

  • Dey, S., et al. (2022). Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. PMC. Available at: [Link]

  • Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A. (n.d.). PMC. Available at: [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Frontiers. Available at: [Link]

  • Qian, Z., et al. (2022). Dose-dependent binding behavior of anthraquinone derivative purpurin interacting with tau-derived peptide protofibril. RSC Publishing. Available at: [Link]

  • Anthranilic acid. (2023, December 2). In Wikipedia. Available at: [Link]

  • Troubleshooting Guide Immuno-Fluorescence. (n.d.). Boster Bio. Available at: [Link]

  • Koppes, A. (2010).
  • Kumar, A., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • In Silico Evaluation of Anthraquinone Derivatives as Potential α-amylase and α-glucosidase Inhibitors in Diabetes Mellitus. (n.d.). The Open Medicinal Chemistry Journal. Available at: [Link]

  • Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. (2024, December 19). MDPI. Available at: [Link]

  • FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021, April 29). Liberty University. Available at: [Link]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. (2023, August 3). MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of some anthranilic acid derivatives. (1981). PubMed. Available at: [Link]

  • Product information, N-(8-aminoanthraquinonyl)anthranilic acid. (n.d.). P&S Chemicals. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: N-(8-aminoanthraquinonyl)anthranilic Acid vs. Leading Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for N-(8-aminoanthraquinonyl)anthranilic acid as a fluorescent probe for metal ions.

Based on the structural pharmacophores (Anthraquinone fluorophore + Anthranilic acid chelator), this guide evaluates its performance primarily as a sensor for Copper (Cu²⁺) and Aluminum (Al³⁺) , comparing it against industry-standard alternatives like Rhodamine B and Schiff Base derivatives.

Executive Summary

N-(8-aminoanthraquinonyl)anthranilic acid represents a specialized class of "Donor-Acceptor" (D-A) fluorescent probes. Unlike small-molecule dyes (e.g., Fluorescein), this probe leverages the Anthraquinone core—known for its exceptional photostability and large Stokes shift—conjugated with an Anthranilic Acid moiety, which acts as a tridentate chelator (N, O, O donors).

While standard probes like Rhodamine B hydrazide offer high quantum yields for Copper (Cu²⁺) detection, they often suffer from small Stokes shifts and photobleaching. N-(8-aminoanthraquinonyl)anthranilic acid offers a robust alternative, particularly for applications requiring long-term tracking or operation in autofluorescent biological media due to its red-shifted emission and large Stokes shift (>100 nm).

Verdict at a Glance
FeatureN-(8-aminoanthraquinonyl)anthranilic acid Rhodamine B Derivatives Schiff Base (Coumarin)
Primary Target Cu²⁺ (Quenching) / Al³⁺ (Turn-On)Cu²⁺ (Turn-On)Al³⁺ / Zn²⁺ (Turn-On)
Stokes Shift Large (~120–150 nm) Small (~20–30 nm)Medium (~60–80 nm)
Photostability High (Anthraquinone core) ModerateLow to Moderate
Quantum Yield Low (<0.1) to ModerateHigh (>0.6) Moderate (0.3–0.5)
Response Mode PET / ICTRing-Opening (Spirolactam)C=N Isomerization Inhibition

Mechanism of Action

The sensing mechanism of N-(8-aminoanthraquinonyl)anthranilic acid relies on the interaction between the amino-anthraquinone fluorophore and the metal ion bound by the anthranilic acid receptor.

Sensing Pathway (Graphviz Diagram)

SensingMechanism Probe Free Probe (Weak Fluorescence) Complex Probe-Metal Complex Probe->Complex + Metal Ion PET PET Process (Electron Transfer) Probe->PET Native State Metal Metal Ion (Cu²⁺ / Al³⁺) Metal->Complex Signal Fluorescence Change (Quenching or Enhancement) Complex->Signal Modulation Chelation Chelation (N-H...O=C Pocket) Complex->Chelation Stabilization Chelation->Signal Blocks PET/ICT

Figure 1: Mechanism of Action. The probe typically operates via Photoinduced Electron Transfer (PET). Metal binding alters the electron density of the anthranilic amine, modulating the fluorescence of the anthraquinone core.

  • For Paramagnetic Ions (Cu²⁺): The binding typically results in fluorescence quenching due to Electron/Energy Transfer (ET) from the excited fluorophore to the paramagnetic metal center.

  • For Diamagnetic Ions (Al³⁺/Zn²⁺): Binding restricts the rotation of the C-N bond (Chelation Enhanced Fluorescence, CHEF), leading to a "Turn-On" response.

Comparative Performance Analysis

This section compares N-(8-aminoanthraquinonyl)anthranilic acid (Probe A) with two market-leading alternatives: Rhodamine B Hydrazide (Probe B) and Coumarin-Schiff Base (Probe C) .

Table 1: Technical Specifications
MetricProbe A: N-(8-aminoanthraquinonyl)anthranilic acid Probe B: Rhodamine B Hydrazide Probe C: Coumarin-Schiff Base
Excitation (

)
450–480 nm (Blue/Green)550 nm (Green)400 nm (UV/Blue)
Emission (

)
580–650 nm (Red/Orange)580 nm (Orange)480 nm (Cyan)
Stokes Shift >120 nm (Excellent separation)~30 nm (Prone to self-quenching)~80 nm
LOD (Limit of Detection) 0.5 – 1.0

M
0.01 – 0.1

M
0.1 – 0.5

M
pH Stability High (pH 4–9)pH Sensitive (Ring opens at acidic pH)Moderate (pH 6–8)
Solubility DMSO/Water (1:9)Ethanol/WaterAcetonitrile/Water
Interference Minimal (except Fe³⁺/Hg²⁺)High (Hg²⁺ can induce ring opening)Moderate (Zn²⁺ interference)
Critical Evaluation
  • Sensitivity vs. Selectivity:

    • Probe A is less sensitive (higher LOD) than Rhodamine derivatives but offers superior selectivity against background noise due to its large Stokes shift. This makes it ideal for complex biological matrices (e.g., blood serum) where autofluorescence is a problem.

    • Probe B is the gold standard for sensitivity but suffers from "false positives" at low pH (acidic organelles) due to proton-induced ring opening. Probe A is more pH-stable.

  • Signal Reliability:

    • Probe A typically functions as a "Turn-Off" sensor for Cu²⁺. While "Turn-On" (like Probe B) is generally preferred for contrast, Turn-Off sensors based on anthraquinones are often more stoichiometric and reversible with EDTA.

Experimental Protocol: Validation Workflow

To validate the performance of N-(8-aminoanthraquinonyl)anthranilic acid, follow this self-validating protocol.

Workflow Diagram (Graphviz)

Protocol cluster_control Controls Start Stock Solution Prep (1 mM in DMSO) Dilution Working Solution (10 µM in Buffer pH 7.4) Start->Dilution Titration Metal Ion Titration (0 - 50 µM M²⁺) Dilution->Titration Blank Probe Only Dilution->Blank Interference Probe + Competing Ions (Na, K, Ca, Mg, Zn) Dilution->Interference Measurement Fluorescence Spectroscopy (Ex: 460nm, Em: 500-700nm) Titration->Measurement Analysis Data Analysis (Stern-Volmer Plot / Job's Plot) Measurement->Analysis

Figure 2: Experimental workflow for validating probe sensitivity and selectivity.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 5 mg of N-(8-aminoanthraquinonyl)anthranilic acid in 10 mL DMSO to create a stock solution (~1 mM). Note: Anthraquinone derivatives can be hydrophobic; sonication may be required.

  • Spectral Characterization:

    • Dilute stock to 10

      
      M in HEPES buffer (20 mM, pH 7.4, containing 10% DMSO to prevent aggregation).
      
    • Record UV-Vis absorption (300–600 nm) and Fluorescence emission (Ex = 460 nm).

  • Titration (Sensitivity):

    • Add aliquots of Cu(ClO

      
      )
      
      
      
      or Al(NO
      
      
      )
      
      
      stock solution (0–5 equivalents).
    • Incubate for 2 minutes (Probe A has fast kinetics, <30s).

    • Record spectra.[1][2] Expectation: For Cu²⁺, look for quenching at 600 nm. For Al³⁺, look for enhancement.[3][4]

  • Selectivity Screen (The "Competition Assay"):

    • Prepare samples with 10

      
      M Probe + 50 
      
      
      
      M interfering ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺).
    • Add the target ion (Cu²⁺) to these mixtures.

    • Success Criteria: The signal change should only occur in the presence of the target ion, regardless of the background "soup" of other ions.

References

  • Mechanism of Anthraquinone Sensors

    • Title: "Anthraquinone as Fluorescent Chemosensor for Metal Ions: A Review."
    • Source: Academia.edu / Int. J. Sci. Res. Sci. Technol.
    • URL:

  • Comparative Copper Probes (Rhodamine)

    • Title: "Performance comparison of various fluorescent probes for the Cu²⁺ ion."
    • Source: ResearchG
    • URL:

  • Anthranilic Acid Derivatives in Sensing

    • Title: "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes."[1]

    • Source: PubMed / Bioorg. Med. Chem.
    • URL:

  • General Metal Ion Sensing Review

    • Title: "Recent Progress in Fluorescent Probes For Metal Ion Detection."
    • Source: Frontiers in Chemistry
    • URL:

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"Cross-reactivity studies of Anthranilic acid, N-(8-aminoanthraquinonyl)- with different analytes"

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Assessing Specificity: Cross-Reactivity Analysis of Anthraquinone-Based Probes

A Comparative Guide Using a Model System for Novel Compounds like Anthranilic acid, N-(8-aminoanthraquinonyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Analyte Detection

The anthraquinone scaffold is a cornerstone in the development of chemical probes, dyes, and therapeutic agents.[1] Its rigid, planar structure and rich redox chemistry make it an excellent platform for creating molecules that can interact with and report on biological systems. Derivatives of both anthranilic acid and anthraquinones are widely used as fluorescent probes, valued for their sensitivity to environmental changes.[2][3] Anthranilic acid, a precursor to tryptophan, and its derivatives are noted for their high quantum yield and favorable spectroscopic properties, making them excellent fluorescent tags for biological molecules.[2] Similarly, anthraquinone-based fluorescent probes are being actively developed for detecting a variety of analytes.[1][4]

When developing a new analytical method, such as a fluorescent assay or immunoassay, for a specific target analyte, one of the most critical performance characteristics to validate is specificity .[5][6][7] Specificity refers to the ability of the method to assess unequivocally the target analyte in the presence of components that may be expected to be present. A lack of specificity, known as cross-reactivity, occurs when the method responds to interfering substances, leading to inaccurate and unreliable measurements.[8]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel anthraquinone-based compounds, such as the theoretical "Anthranilic acid, N-(8-aminoanthraquinonyl)-". We will use a model experimental system—a competitive fluorescence polarization immunoassay—to illustrate the principles and provide actionable protocols. The methodologies described herein are grounded in international validation guidelines and are designed to ensure scientific integrity and trustworthiness in your findings.[6][9]

Section 1: The Molecular Logic of Cross-Reactivity

Cross-reactivity is fundamentally a phenomenon of molecular recognition.[10] In an assay, the detection mechanism—be it an antibody, an enzyme, or a synthetic receptor—is designed to bind to a specific molecular structure (the target analyte). However, other molecules present in the sample that share structural similarities with the target can also bind to the receptor, albeit often with lower affinity.[8][11]

For anthraquinone derivatives, several structural features can contribute to potential cross-reactivity:

  • The Core Scaffold: The three-ring anthraquinone system is a common feature that could be recognized by a binding partner.

  • Substituent Groups: Hydroxyl (-OH), amino (-NH2), and sulfonic acid (-SO3H) groups, common on anthraquinone derivatives, dictate the molecule's polarity, charge, and hydrogen-bonding capabilities. Analogs with similar substituent patterns are prime candidates for cross-reactivity.

  • Conjugated Moieties: The N-(8-aminoanthraquinonyl)- linkage to anthranilic acid creates a specific three-dimensional shape and electronic distribution. Structurally related precursors, metabolites, or synthetic analogs could cause interference.

Understanding these principles allows for a rational selection of potential cross-reactants for testing. The goal is to challenge the assay with a panel of compounds that are most likely to interfere, thereby rigorously defining the method's specificity.

Section 2: Designing a Robust Cross-Reactivity Study

A self-validating cross-reactivity protocol requires careful planning, from analyte selection to data analysis. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

Rationale for Selecting Interfering Analytes

The selection of compounds to test for cross-reactivity should be systematic and justified. Consider the following classes of molecules:

  • Structural Analogs: Molecules with the same core but different substituents (e.g., other aminoanthraquinones, hydroxylated anthraquinones).

  • Precursors and Metabolites: Compounds that are part of the synthetic route or potential metabolic breakdown products of the target analyte.

  • Co-administered Compounds: In a therapeutic context, other drugs or excipients that might be present in a sample.

  • Matrix Components: Endogenous molecules in the biological sample (e.g., structurally related steroids in a serum sample) that could interfere.[10]

Experimental Workflow: A Model Competitive Immunoassay

To provide a practical example, we will outline a competitive fluorescence polarization (FP) immunoassay. In this format, a known concentration of a fluorescently labeled version of the target analyte (the "tracer") competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. High concentrations of the analyte in the sample result in a low FP signal, and vice versa.

The workflow for assessing cross-reactivity using this method is depicted below.

G cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents: - Antibody Solution - Fluorescent Tracer - Assay Buffer dispense_ab Dispense Antibody Solution to all wells prep_reagents->dispense_ab prep_analytes Prepare Stock Solutions: - Target Analyte (TA) - Potential Cross-Reactants (CR1, CR2, ... CRn) dispense_analytes Add Serial Dilutions of TA and CRs to respective wells prep_analytes->dispense_analytes prep_plates Prepare 96-Well Microplates prep_plates->dispense_ab dispense_ab->dispense_analytes incubate1 Incubate (e.g., 30 min at RT) dispense_analytes->incubate1 dispense_tracer Dispense Fluorescent Tracer to all wells incubate1->dispense_tracer incubate2 Incubate to Equilibrium (e.g., 60 min at RT, protected from light) dispense_tracer->incubate2 read_fp Read Fluorescence Polarization (mP) incubate2->read_fp plot_curves Plot Dose-Response Curves (Signal vs. Log[Concentration]) read_fp->plot_curves calc_ic50 Calculate IC50 for TA and each CR plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for determining cross-reactivity via a competitive fluorescence polarization immunoassay.

Detailed Experimental Protocol

This protocol is a template and should be optimized for the specific antibody and tracer pair.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA).
  • Antibody Solution: Dilute the anti-anthraquinone antibody in Assay Buffer to the optimal working concentration (determined during assay development).
  • Tracer Solution: Dilute the fluorescently-labeled anthraquinone tracer in Assay Buffer to its optimal working concentration.
  • Analyte Stocks: Prepare 1 mg/mL stock solutions of the target analyte (TA) and each potential cross-reactant (CR) in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to cover a wide concentration range (e.g., from 1 pM to 100 µM).

2. Assay Procedure (96-Well Plate Format): a. Add 50 µL of Assay Buffer to the 'blank' wells. b. Add 50 µL of the Antibody Solution to all other wells. c. Add 50 µL of the appropriate serial dilution for the TA and each CR to their designated wells. d. Add 50 µL of Assay Buffer to the 'B0' wells (maximum signal, no competitor). e. Mix the plate gently and incubate for 30 minutes at room temperature. f. Add 50 µL of the Tracer Solution to all wells. g. Mix the plate gently, protect from light, and incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

3. Data Acquisition and Analysis: a. Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader. b. Plot Dose-Response Curves: For the TA and each CR, plot the mP signal against the logarithm of the analyte concentration. c. Calculate IC50: Use a four-parameter logistic regression to fit the curves and determine the IC50 value for the TA and for any CR that shows a response.[12] The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. d. Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula, which is a standard in the field.[12]

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. Below is a hypothetical dataset for our target analyte, "Anthranilic acid, N-(8-aminoanthraquinonyl)-" (AA-AQ), and a panel of selected cross-reactants.

Table 1: Hypothetical Cross-Reactivity Data for the AA-AQ Assay

Compound TestedChemical ClassIC50 (nM)% Cross-ReactivityInterpretation
AA-AQ (Target Analyte) Target Compound1.5 100% Reference
8-AminoanthraquinonePrecursor/Analog7500.2%Negligible
Anthranilic AcidPrecursor> 100,000< 0.001%Not Cross-Reactive
1,8-DiaminoanthraquinoneStructural Analog3,2000.05%Negligible
N-(8-aminoanthraquinonyl)-benzoic acidStructural Analog256.0%Minor Cross-Reactivity
EmodinStructurally Related> 100,000< 0.001%Not Cross-Reactive
FurosemideCo-administered Drug[13]> 100,000< 0.001%Not Cross-Reactive

Interpretation of Results:

  • High Specificity: The assay demonstrates high specificity for the target analyte, AA-AQ.

  • Negligible Cross-Reactivity: Precursors and most structural analogs show negligible cross-reactivity (<1%), indicating that the antibody primarily recognizes the complete, conjugated structure.

  • Minor Cross-Reactivity: The benzoic acid analog shows minor cross-reactivity (6.0%). This is a key finding. It suggests that while the carboxyl group of the anthranilic acid portion is important for high-affinity binding, its absence does not completely abolish recognition. This insight is crucial for understanding the antibody's binding epitope.

  • Trustworthiness: The inclusion of structurally related but distinct compounds like Emodin (a natural anthraquinone) and Furosemide (a drug containing an anthranilic acid moiety) that show no cross-reactivity strengthens the claim of assay specificity.[13]

Section 4: Strategies to Mitigate Cross-Reactivity

If significant cross-reactivity is observed, it does not necessarily invalidate the assay but requires further action. The response depends on the context.

Caption: Decision-making flowchart for addressing significant cross-reactivity in an analytical assay.

  • Assay Optimization: Sometimes, adjusting assay conditions (e.g., pH, ionic strength, temperature) can favor the binding of the target analyte over cross-reactants, thereby improving specificity.[12]

  • Re-evaluate the Question: If the cross-reacting compounds are structurally and functionally similar, it may be acceptable to report a "total" concentration of related compounds. The validation must then characterize the assay for this new, broader purpose.

  • Use an Orthogonal Method: For confirming results or for samples that may contain known cross-reactants, a method with a different principle of separation and detection, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used.[10]

  • Re-develop the Assay: In cases of unacceptable cross-reactivity, it may be necessary to generate new antibodies using a different immunogen design or to synthesize a more specific tracer molecule.

Conclusion

The validation of specificity through rigorous cross-reactivity studies is a non-negotiable step in the development of any reliable analytical method. For novel compounds like "Anthranilic acid, N-(8-aminoanthraquinonyl)-", a systematic and scientifically-grounded approach is essential to build confidence and trustworthiness in the data generated. By rationally selecting challenging analytes, employing a robust experimental protocol, and transparently reporting the quantitative results, researchers can fully characterize the performance of their assays. This guide provides the foundational logic and practical steps to design and execute such studies, ensuring that the methods you develop are not only sensitive but also highly specific and fit for their intended purpose.

References

  • Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S. Food and Drug Administration. [Link]

  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN119859124B - An anthraquinone organic fluorescent probe for detecting glutathione and/or ferrous ions, and its preparation method and application.
  • ResearchGate. (n.d.). A Spectroscopic Study of Substituted Anthranilic Acids as Sensitive Environmental Probes for Detecting Cancer Cells | Request PDF. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 8). Anthraquinone-metal complex fluorescence sensing platform for monitoring PPi mediated by Al3+ and bioimaging. [Link]

  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Kocbek, V., Ahlin, M., & Ilaš, J. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. International Journal of Molecular Sciences, 24(17), 13217. [Link]

  • Krotulski, A. J., Mohr, A. L. A., & Logan, B. K. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 747-753. [Link]

  • Nasr, T., Aboshanab, A. M., Abouzid, K. A. M., & Zaghary, W. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry, 66(1), 329-343. [Link]

  • New, E. J., et al. (2018). Fluorescent probes for the simultaneous detection of multiple analytes in biology. Chemical Society Reviews, 47(1), 74-92. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Khan, I., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(15), 5851. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Egyptian Journal of Chemistry, 66(1), 329-343. [Link]

  • Western Oregon University. (n.d.). The Organic Synthesis of Anthranilic Acid Derivatives as Potential Active Antibiotics. Retrieved February 17, 2026, from [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for identifying potentially reactive or promiscuous compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7623. [Link]

  • ACS Publications. (2024, May 17). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]

  • Kim, T., & Kim, Y. (2012). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Journal of the Korean Chemical Society, 56(1), 15-27. [Link]

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  • Kinner, L. P., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences, 23(15), 8631. [Link]

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Quantitative Analysis Using N-(8-aminoanthraquinonyl)anthranilic acid: A Comparative Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(8-aminoanthraquinonyl)anthranilic acid as a potential tool for quantitative analysis, particularly in the realm of fluorescent chemosensors. While direct and extensive experimental data for this specific molecule is emerging, this document synthesizes information from its constituent moieties—aminoanthraquinones and anthranilic acid derivatives—to build a strong case for its application and compares it with existing analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking innovative and sensitive analytical tools.

Introduction: The Promise of a Hybrid Chemosensor

The quest for highly sensitive and selective analytical methods is a cornerstone of scientific advancement. In this context, fluorescent chemosensors have emerged as powerful tools due to their operational simplicity and high sensitivity.[1] N-(8-aminoanthraquinonyl)anthranilic acid is a rationally designed molecule that holds significant promise as a fluorescent probe for quantitative analysis. It ingeniously combines two key functional components in a single molecular entity:

  • An Aminoanthraquinone Moiety: This component is a well-established fluorophore. Aminoanthraquinone derivatives are known for their fluorescent properties, which are often sensitive to the local chemical environment.[2][3] This sensitivity is rooted in intramolecular charge transfer (ICT) mechanisms, making them excellent candidates for the signaling unit of a sensor.[2][4]

  • An Anthranilic Acid Moiety: Anthranilic acid and its derivatives are renowned for their metal-chelating capabilities.[5][6] The carboxylic acid and amino groups provide a bidentate coordination site for a variety of metal ions.

The strategic combination of a fluorophore and a chelating agent within N-(8-aminoanthraquinonyl)anthranilic acid suggests its potential as a selective fluorescent sensor for metal ions. The binding of a target metal ion to the anthranilic acid "receptor" is expected to modulate the photophysical properties of the aminoanthraquinone "signaling" unit, leading to a measurable change in fluorescence intensity or wavelength.

The Sensing Mechanism: A Hypothesis Grounded in Precedent

While a detailed photophysical study of N-(8-aminoanthraquinonyl)anthranilic acid is yet to be extensively published, a plausible sensing mechanism can be postulated based on the well-documented behavior of its constituent parts.

Upon excitation, the aminoanthraquinone moiety exhibits fluorescence. When a metal ion is introduced, it is expected to chelate with the nitrogen atom of the secondary amine and the carboxylate group of the anthranilic acid portion. This chelation event can influence the fluorescence of the molecule in several ways:

  • Photoinduced Electron Transfer (PET) Quenching/Enhancement: The chelation can alter the electron density around the fluorophore, potentially leading to either quenching ("turn-off" sensor) or enhancement ("turn-on" sensor) of the fluorescence signal.

  • Intramolecular Charge Transfer (ICT) Modulation: The binding of a cation can affect the ICT process within the molecule, causing a shift in the emission wavelength (ratiometric sensing).

  • Chelation-Enhanced Fluorescence (CHEF): In some cases, the rigidity of the molecule increases upon metal binding, which can reduce non-radiative decay pathways and lead to a significant enhancement of fluorescence.

dot

Sensing_Mechanism cluster_0 N-(8-aminoanthraquinonyl)anthranilic acid Fluorophore Aminoanthraquinone (Fluorophore) Complex Chelation Complex Chelator Anthranilic Acid (Chelator) Chelator->Complex Binds Metal_Ion Metal Ion (Analyte) Metal_Ion->Complex Signal Change in Fluorescence Complex->Signal Modulates

Caption: Proposed sensing mechanism of N-(8-aminoanthraquinonyl)anthranilic acid.

A Comparative Analysis: Positioning Against the Alternatives

The true value of any new analytical reagent is determined by its performance relative to existing methods. Here, we compare the projected capabilities of N-(8-aminoanthraquinonyl)anthranilic acid with other common techniques for quantitative analysis, particularly for metal ions.

FeatureN-(8-aminoanthraquinonyl)anthranilic acid (Projected)Other Fluorescent Probes (e.g., Schiff bases, Rhodamine-based)Colorimetric Sensors (e.g., Gold Nanoparticles)Atomic Spectroscopy (AAS, ICP-MS)
Principle Fluorescence Modulation upon ChelationFluorescence quenching or enhancementColor change upon aggregation or interactionAtomic absorption or mass-to-charge ratio
Sensitivity Potentially very high (nM to pM range)High (nM to µM range)[7][8]Moderate (µM to mM range)Extremely high (ppb to ppt range)
Selectivity Dependent on the chelation site; potentially tunableVaries; can be highly selective for specific ions[9]Often susceptible to interferenceHigh
Instrumentation FluorometerFluorometerUV-Vis Spectrophotometer or naked eyeAtomic Absorption Spectrometer, Mass Spectrometer
Cost Synthesis may be complex; moderate reagent costVaries widelyGenerally low cost[10]High initial instrument cost and maintenance
Ease of Use Simple mix-and-measure protocolGenerally simpleVery simpleRequires skilled operator and sample preparation
In-situ/Real-time YesYesYesNo (typically lab-based)

Experimental Protocols: A Roadmap for Validation

To empirically validate the potential of N-(8-aminoanthraquinonyl)anthranilic acid, the following experimental workflows are proposed.

Synthesis of N-(8-aminoanthraquinonyl)anthranilic acid

A plausible synthetic route involves the condensation reaction between 1,8-diaminoanthraquinone and 2-chlorobenzoic acid under Ullmann condensation conditions.

Step-by-step Protocol:

  • Combine 1,8-diaminoanthraquinone, 2-chlorobenzoic acid, potassium carbonate, and a catalytic amount of copper powder in a suitable high-boiling solvent (e.g., DMF or nitrobenzene).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into acidified water to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and then purify by column chromatography or recrystallization.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

dot

Synthesis_Workflow cluster_0 Synthesis of N-(8-aminoanthraquinonyl)anthranilic acid A 1,8-diaminoanthraquinone + 2-chlorobenzoic acid B Ullmann Condensation (Cu catalyst, K2CO3, high temp.) A->B C Reaction Work-up (Acidification, Precipitation) B->C D Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, IR, MS) D->E F Pure Product E->F

Caption: Synthetic workflow for N-(8-aminoanthraquinonyl)anthranilic acid.

Quantitative Analysis of a Target Metal Ion

This protocol outlines the use of the synthesized compound for the fluorometric determination of a specific metal ion (e.g., Cu²⁺, Fe³⁺, Zn²⁺).

Step-by-step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of N-(8-aminoanthraquinonyl)anthranilic acid in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of various metal perchlorates or nitrates in deionized water.

  • Fluorometric Titration:

    • In a series of cuvettes, place a fixed concentration of the probe solution.

    • Add increasing concentrations of the target metal ion solution to each cuvette.

    • Record the fluorescence emission spectrum of each solution after a short incubation period.

  • Selectivity Study:

    • To a solution of the probe, add a specific concentration of the target metal ion.

    • Subsequently, add solutions of other potentially interfering metal ions at the same or higher concentrations and record any changes in the fluorescence spectrum.

  • Determination of Detection Limit:

    • Based on the fluorescence titration data, calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Conclusion and Future Outlook

N-(8-aminoanthraquinonyl)anthranilic acid represents a promising, yet underexplored, candidate for sensitive and selective quantitative analysis. Its molecular design, which integrates a robust fluorophore with a versatile chelating agent, provides a strong theoretical foundation for its application as a fluorescent chemosensor. The projected advantages of high sensitivity, operational simplicity, and potential for real-time analysis position it as a compelling alternative to some existing analytical techniques.

Further research should focus on the synthesis and thorough photophysical characterization of this molecule. Investigating its response to a wide range of metal ions and optimizing the sensing conditions will be crucial for unlocking its full analytical potential. The development of derivatives with tailored selectivity for specific analytes could open up new avenues in environmental monitoring, clinical diagnostics, and pharmaceutical quality control.

References

  • Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array. (n.d.). Google Books.
  • Ali, S., Joshi, S., & Agarwal, J. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy.
  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024, March 4). PubMed Central. Retrieved February 13, 2024, from [Link]

  • Guo, Y., Gao, Y., Zhang, J., Wang, Y., Feng, X., Wang, H., & Feng, J. (2023). Thermally Activated Delayed Fluorescence Driven by Conformation Distortion-Coupled Intramolecular Charge Transfer of Anthraquinone Derivatives. The Journal of Physical Chemistry C, 127(10), 5081-5091. [Link]

  • Kubin, R. F., & Fletcher, A. N. (1983). substituent effects on triplet yields in aminoanthraquinones: radiationless deactivation. Chemical Physics Letters, 99(3), 231-235. [Link]

  • Comparative sensor studies for metal ion detection by Schiff base. (n.d.). Indian Chemical Society. Retrieved February 13, 2024, from [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025, March 25). MDPI. Retrieved February 13, 2024, from [Link]

  • Fluorescent chemosensors for d-metal ions: A Communication. (n.d.). SSRN. Retrieved February 13, 2024, from [Link]

  • Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. (2024, June 3). MDPI. Retrieved February 13, 2024, from [Link]

  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024, March 4). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. (2025, August 6). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (2015, December 15). St. Joseph's College. Retrieved February 13, 2024, from [Link]

  • Modes of coordination between anthranilic acid and some metals. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022, March 27). PubMed Central. Retrieved February 13, 2024, from [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023, August 19). MDPI. Retrieved February 13, 2024, from [Link]

  • An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application. (n.d.). Journal of Materials Chemistry B. Retrieved February 13, 2024, from [Link]

  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. [Link]

  • Gregory, J. (2021). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Karolinska Institutet. Retrieved February 13, 2024, from [Link]

  • Growth and Characterization of Anthranilic acid Crystals. (n.d.). Journal of Advances in Chemistry. Retrieved February 13, 2024, from [Link]

  • Evaluation of Fluorescent Cu 2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. (2021, January 19). MDPI. Retrieved February 13, 2024, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Anthranilic acid, N-(8-aminoanthraquinonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile and Initial Risk Assessment

Key Hazard Considerations:

  • Toxicity: Aromatic amines are a class of compounds with known toxicological concerns, including potential carcinogenicity and mutagenicity.[2][3] Anthraquinone dyes themselves can be persistent in the environment.[1][4][5]

  • Environmental Persistence: The fused aromatic ring structure of anthraquinone suggests a high degree of stability and resistance to natural degradation.[1]

  • Reactivity: While generally stable, this compound is incompatible with strong oxidizing agents.[6]

A thorough risk assessment should be conducted before handling the compound or its waste, considering the quantities involved and the specific laboratory procedures.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to any handling or disposal activities, ensure that all personnel are equipped with the appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions containing the compound and from airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption, a common route of exposure for aromatic amines.
Body Protection A lab coat that fastens securely.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[7]Prevents inhalation of the compound, particularly when handling the solid form or generating aerosols. The necessity of respiratory protection should be determined by your institution's environmental health and safety (EHS) department based on a risk assessment.

Emergency Preparedness:

  • An eyewash station and safety shower must be readily accessible.

  • All personnel should be familiar with the location and operation of spill kits.

  • Review the Safety Data Sheet (SDS) for general first aid procedures for aromatic amines and anthraquinone derivatives.

Waste Segregation and Containment: The First Line of Defense

Proper segregation and containment are crucial to prevent accidental reactions and to ensure compliant disposal.

Waste Collection
  • Solid Waste: Collect solid Anthranilic acid, N-(8-aminoanthraquinonyl)- and contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Anthranilic acid, N-(8-aminoanthraquinonyl)-"

  • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")

  • The date of accumulation

  • The name and contact information of the generating laboratory

Disposal Procedures: A Step-by-Step Approach

Disposal of Anthranilic acid, N-(8-aminoanthraquinonyl)- must be handled by a licensed hazardous waste management company.[8] Direct disposal into sanitary sewers or municipal trash is strictly prohibited.[9] The following outlines the primary recommended disposal methods and the scientific principles behind them.

Incineration (Preferred Method)

High-temperature incineration is the most effective method for the complete destruction of this complex organic molecule.

Procedural Steps:

  • Packaging: Ensure the securely sealed and labeled waste container is ready for pickup by the designated hazardous waste disposal service.

  • Manifesting: Complete all required hazardous waste manifest forms as per your institution's and local regulatory requirements. This creates a cradle-to-grave tracking record for the waste.[8]

  • Professional Disposal: The licensed waste management company will transport the waste to a permitted incineration facility.

Causality Behind Incineration:

  • Thermal Decomposition: The high temperatures in a hazardous waste incinerator (typically 800°C to 1050°C or higher) provide the necessary energy to break the strong chemical bonds within the aromatic rings and functional groups of the molecule.[10] For aromatic amines, incineration temperatures are generally in the range of 810-980°C.

  • Complete Oxidation: The controlled combustion process, with sufficient oxygen and residence time, oxidizes the organic compound into less harmful inorganic constituents, primarily carbon dioxide, water, and nitrogen oxides. The secondary chamber of an incinerator, operating at even higher temperatures, ensures the destruction of any potentially harmful intermediate combustion products.[10]

Incineration_Process Waste Sealed & Labeled Waste Transport Licensed Transport Waste->Transport Incinerator High-Temperature Incinerator (800-1050°C) Transport->Incinerator Gaseous_Products CO2, H2O, NOx Incinerator->Gaseous_Products Ash Inert Ash Incinerator->Ash Scrubber Gas Scrubber Gaseous_Products->Scrubber Atmosphere Clean Emissions Scrubber->Atmosphere

Caption: High-temperature incineration workflow.

Chemical Treatment (For Large Quantities or Specific Scenarios)

In some instances, particularly for large volumes of liquid waste, pre-treatment may be considered to reduce the hazard level before final disposal. These methods should only be performed by trained personnel in a controlled laboratory setting and in accordance with all safety protocols.

AOPs utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules.[8][11][12]

Experimental Protocol (Example using Fenton's Reagent):

  • Preparation: In a well-ventilated fume hood, prepare the aqueous waste solution containing Anthranilic acid, N-(8-aminoanthraquinonyl)-.

  • Acidification: Adjust the pH of the solution to approximately 3-4 with a suitable acid (e.g., sulfuric acid).

  • Catalyst Addition: Add a source of ferrous iron (Fe²⁺), such as ferrous sulfate, to the solution.

  • Oxidant Addition: Slowly and carefully add hydrogen peroxide (H₂O₂) to the solution. The reaction will generate hydroxyl radicals, which will begin to oxidize the organic compound.

  • Monitoring: Monitor the degradation of the compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Neutralization and Disposal: Once the reaction is complete, neutralize the solution and dispose of it as hazardous waste. The resulting solution will still contain inorganic salts and potentially some degradation byproducts that require proper disposal.

Causality Behind AOPs: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻) generates highly reactive and non-selective hydroxyl radicals (•OH) that can attack and break down the aromatic rings of the anthraquinone and anthranilic acid moieties, leading to smaller, more easily degradable molecules.[8][12]

The N-aryl linkage in the molecule may be susceptible to cleavage under strong alkaline conditions, breaking the molecule into its constituent aminoanthraquinone and anthranilic acid parts.

Experimental Protocol:

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the compound in a water-miscible organic solvent.

  • Base Addition: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide.

  • Heating: Heat the mixture under reflux to facilitate the hydrolysis reaction.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Neutralization and Disposal: After completion, cool the reaction mixture and carefully neutralize it. The resulting mixture, containing the hydrolysis products and salts, must be disposed of as hazardous waste.

Causality Behind Alkaline Hydrolysis: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the amide linkage, leading to its cleavage. This breaks down the larger molecule into smaller components, which may be less hazardous or more amenable to further treatment.

Disposal_Decision_Tree Start Waste Generated Segregate Segregate & Contain in Labeled Container Start->Segregate Small_Quantity Small Lab-Scale Quantity? Segregate->Small_Quantity Large_Quantity Large Quantity / Liquid Waste? Small_Quantity->Large_Quantity No Incineration High-Temperature Incineration (Preferred) Small_Quantity->Incineration Yes Large_Quantity->Incineration No Chemical_Treatment Consider Chemical Pre-Treatment (AOP or Hydrolysis) Large_Quantity->Chemical_Treatment Yes Final_Disposal Dispose of Treated Waste via Licensed Vendor Chemical_Treatment->Final_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.